3-(5-bromo-1H-indol-3-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCUGRYTGTWNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593910 | |
| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-23-3 | |
| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54904-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(5-bromo-1H-indol-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-bromo-1H-indol-3-yl)propanoic acid is a synthetic derivative of the indole-3-propanoic acid scaffold. The indole nucleus is a prevalent motif in a vast array of biologically active natural products and pharmaceutical agents. The strategic placement of a bromine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the scientific literature.
| Property | Value | Reference |
| CAS Number | 54904-23-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2][4] |
| Molecular Weight | 268.11 g/mol | [1][2][4] |
| Exact Mass | 266.989471 u | [4] |
| Boiling Point | 467.5 ± 30.0 °C at 760 mmHg | [2][4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Flash Point | 236.5 ± 24.6 °C | [4] |
| Refractive Index | 1.691 | [2] |
| XLogP3 | 2.62 | [4] |
| PSA (Polar Surface Area) | 53.1 Ų | [4] |
Synthesis
A potential synthetic pathway is the Fischer indole synthesis followed by alkylation or the direct alkylation of 5-bromoindole. One general method for the synthesis of indole-3-propionic acids involves the reaction of an indole with acrylic acid in the presence of acetic acid and acetic anhydride.[3]
Below is a conceptual workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(5-bromo-1H-indol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. All quantitative data is presented in structured tables, and a logical workflow of the synthesis is visualized using a Graphviz diagram.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the bromination of indole to produce the key intermediate, 5-bromoindole. The second step is a Michael addition reaction where 5-bromoindole is reacted with acrylic acid to introduce the propanoic acid side chain at the 3-position of the indole ring.
Experimental Protocols
Step 1: Synthesis of 5-bromoindole
This procedure is adapted from a patented method for the preparation of 5-bromoindole.[1]
Reaction Scheme:
Indole → 5-bromoindole
Reagents and Materials:
-
Indole
-
Ethanol
-
Sodium bisulfite aqueous solution (27%)
-
Acetic anhydride
-
Ethyl acetate
-
Water
-
Bromine
-
Sodium hydroxide aqueous solution (50%)
-
Sodium bisulfite aqueous solution (5.4%)
Experimental Procedure:
-
Formation of Intermediate I: Dissolve 7.2g of indole in 80ml of ethanol. To this solution, add 52g of a 27% aqueous solution of sodium bisulfite dropwise. Stir the reaction mixture at 25°C for 17 hours. After the reaction is complete, filter the mixture, wash the solid with water, and dry to obtain Intermediate I.
-
Formation of Intermediate II: In a separate flask, stir and mix 6g of Intermediate I with 24g of acetic anhydride. Heat the mixture to 72°C for 3 hours. Then, add 7g of ethyl acetate and continue the reaction for another 1.5 hours. Cool the reaction mixture to room temperature, filter, wash, and dry the solid to obtain Intermediate II.
-
Synthesis of 5-bromoindole: Dissolve 4.8g of Intermediate II in 44g of water. Cool the solution to 0°C and add 5.9g of bromine dropwise over 1 hour. Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for another hour. Add 22g of a 5.4% aqueous solution of sodium bisulfite and react for 12 minutes. Subsequently, add 6g of a 50% aqueous solution of sodium hydroxide and reflux the mixture for 15 hours. Cool the reaction solution to induce crystallization. Filter the crystals, wash with water, and dry to yield 5-bromoindole.
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material (Indole) | 7.2 g |
| Intermediate I Yield | 14.4 g |
| Intermediate II Yield | 5.6 g |
| Final Product (5-bromoindole) Yield | 2.96 g |
| Purity of 5-bromoindole | 99.2% |
Step 2: Synthesis of this compound
This step involves a Michael addition of 5-bromoindole to acrylic acid. The following is a general procedure based on known reactions of indoles with acrylic acid.[2]
Reaction Scheme:
5-bromoindole + Acrylic acid → this compound
Reagents and Materials:
-
5-bromoindole
-
Acrylic acid
-
Potassium hydroxide
-
Water
-
Hydrochloric acid
-
Ether
Experimental Procedure:
-
In a high-pressure autoclave, combine 5-bromoindole (1 mole equivalent) and acrylic acid (1 mole equivalent).
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Heat the mixture to a temperature in the range of 225-300°C under autogenous pressure for several hours.
-
After the reaction, cool the mixture and add water to dissolve the potassium salt of the product.
-
Extract the aqueous solution with ether to remove any unreacted 5-bromoindole.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Quantitative Data for Step 2 (Estimated):
| Parameter | Value |
| Yield | 60-80% (based on similar reactions) |
Physical and Chemical Properties
The following table summarizes some of the known physical and chemical properties of the final product.[3][4]
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molar Mass | 268.11 g/mol |
| Boiling Point | 467.5°C at 760 mmHg |
| Density | 1.654 g/cm³ |
| Flash Point | 236.5°C |
| Refractive Index | 1.69 |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
3-(5-bromo-1H-indol-3-yl)propanoic acid mechanism of action
An in-depth analysis of the mechanism of action for 3-(5-bromo-1H-indol-3-yl)propanoic acid is currently limited by the lack of specific studies on this particular molecule in the public domain. However, significant insights can be drawn from the extensive research on its parent compound, Indole-3-propionic acid (IPA). IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and is known to exert its biological effects through various signaling pathways. It is plausible that this compound shares some of these mechanisms, although the bromine substitution at the 5-position of the indole ring may influence its potency, selectivity, and pharmacokinetic properties.
This technical guide will focus on the established mechanism of action of Indole-3-propionic acid as a surrogate, providing a foundational understanding for researchers and drug development professionals.
Core Mechanism of Action of Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid is recognized for its role in host-microbiota signaling. Its primary mechanisms of action involve the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1] Through these receptors, IPA influences a wide range of physiological processes, including immune response, inflammation, and metabolic homeostasis.[1][2]
Pregnane X Receptor (PXR) Activation
PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and regulating the expression of genes involved in their metabolism and clearance. IPA has been identified as a PXR agonist. Upon binding to PXR, IPA induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding event initiates the transcription of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein.
The activation of PXR by IPA has significant implications for drug metabolism and may contribute to its protective effects against xenobiotic-induced toxicity.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor is another ligand-activated transcription factor that plays a crucial role in sensing environmental stimuli.[1] Similar to PXR, IPA can bind to and activate AhR.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers the dissociation of these chaperones and the translocation of AhR to the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences called Xenobiotic Response Elements (XREs). This interaction drives the expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), as well as genes that modulate immune responses.[3]
The AhR-mediated signaling of IPA is implicated in its immunomodulatory and anti-inflammatory properties, contributing to the maintenance of intestinal barrier function and immune homeostasis.[2][3]
Signaling Pathways
The activation of PXR and AhR by Indole-3-propionic acid initiates downstream signaling cascades that regulate various cellular functions.
Quantitative Data
Currently, there is a lack of publicly available, quantitative data such as IC50, Ki, or EC50 values specifically for this compound. For the parent compound, Indole-3-propionic acid, quantitative data on its receptor activation is often presented in the context of specific experimental systems and may vary between studies.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| Indole-3-propionic acid | PXR | Reporter Gene Assay | - | - | [1] |
| Indole-3-propionic acid | AhR | Reporter Gene Assay | - | - | [1] |
Note: Specific quantitative values (e.g., EC50) for IPA's activation of PXR and AhR are not consistently reported across general literature and would require access to specialized databases or primary research articles.
Experimental Protocols
The following are generalized protocols for assays commonly used to investigate the mechanism of action of compounds like Indole-3-propionic acid.
PXR and AhR Reporter Gene Assays
These assays are fundamental for determining if a compound activates PXR or AhR and for quantifying its potency.
Objective: To measure the ability of a test compound to activate PXR or AhR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture: HEK293T or other suitable mammalian cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding:
-
Full-length human PXR or AhR.
-
A reporter plasmid containing multiple copies of the PXR response element (PXRE) or Xenobiotic Response Element (XRE) upstream of a luciferase or β-galactosidase reporter gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound or IPA) or a known agonist (positive control) for 24-48 hours.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to the control. The fold induction relative to vehicle-treated cells is calculated, and dose-response curves are generated to determine EC50 values.
Conclusion
References
- 1. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of 3-(5-bromo-1H-indol-3-yl)propanoic acid: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic indole derivative, 3-(5-bromo-1H-indol-3-yl)propanoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally similar 5-bromoindole analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indole compounds. The information presented herein covers potential anticancer, antimicrobial, and neurological activities, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenation, particularly bromination at the 5-position of the indole ring, has been shown to significantly modulate the electronic properties and biological activities of these molecules, often enhancing their therapeutic potential.[1] this compound, a derivative of this class, holds promise for exhibiting significant biological effects. This guide explores these potential activities by examining the established pharmacology of its close structural relatives.
Synthesis
Experimental Protocol: Hypothetical Synthesis
-
Bromination of Indole: Indole can be selectively brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF).
-
Mannich Reaction: The resulting 5-bromoindole can undergo a Mannich reaction with formaldehyde and dimethylamine to yield the corresponding gramine derivative.
-
Cyanation: The gramine derivative can then be treated with a cyanide source, such as sodium or potassium cyanide, to introduce a nitrile group, forming the indole-3-acetonitrile derivative.
-
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group will yield the desired this compound.
Potential Biological Activities
Based on the activities of related 5-bromoindole derivatives, this compound is predicted to have potential applications in oncology, infectious diseases, and neurology.
Anticancer Activity
Numerous 5-bromoindole derivatives have demonstrated significant anticancer properties. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
3.1.1. Inhibition of EGFR Tyrosine Kinase
Derivatives of 5-bromoindole-2-carboxylic acid have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overactivation of the EGFR pathway is a common driver of tumor growth.
Quantitative Data: Anticancer Activity of 5-Bromoindole Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-bromo-7-azaindolin-2-one derivative 23c | A549 (Lung) | 3.103 | [4] |
| 5-bromo-7-azaindolin-2-one derivative 23d | Skov-3 (Ovarian) | 3.721 | [4] |
| 5-bromo-7-azaindolin-2-one derivative 23p | HepG2 (Liver) | 2.357 | [4] |
| 5-bromo-7-azaindolin-2-one derivative 23p | A549 (Lung) | 3.012 | [4] |
| 5-bromo-7-azaindolin-2-one derivative 23p | Skov-3 (Ovarian) | 2.876 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium and add to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Activity
The indole scaffold is present in many compounds with potent antimicrobial properties. 5-bromoindole derivatives have been shown to be effective against a range of pathogenic bacteria.
Quantitative Data: Antibacterial Activity of 5-Bromoindole-2-carboxamides [5]
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. Typhi (MIC, µg/mL) |
| 7a | 0.35 | 0.45 | 0.95 |
| 7b | 0.40 | 0.55 | 1.10 |
| 7c | 0.45 | 0.60 | 1.25 |
| Gentamicin (Standard) | 0.50 | 0.75 | 1.50 |
| Ciprofloxacin (Standard) | 0.60 | 0.85 | 1.75 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare serial twofold dilutions of the 5-bromoindole derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Effects
Indole derivatives are well-known for their diverse effects on the central nervous system, partly due to the structural similarity of the indole ring to neurotransmitters like serotonin. 5-Bromoindole derivatives are being explored for their potential in treating neurological and neurodegenerative disorders.[6][7]
3.3.1. Glycogen Synthase Kinase 3 (GSK-3) Inhibition
5-Bromoindole has been identified as a scaffold for the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[6] Dysregulation of GSK-3 is implicated in various neurological diseases, including Alzheimer's disease.
Experimental Protocol: In Vitro GSK-3β Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
-
Compound Addition: Add the 5-bromoindole derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Conclusion
While direct biological data for this compound is currently scarce, the extensive research on its structural analogues strongly suggests its potential as a bioactive molecule. The 5-bromoindole scaffold has consistently demonstrated potent anticancer, antimicrobial, and neurological activities. The propanoic acid side chain at the 3-position may further influence its pharmacokinetic and pharmacodynamic properties.
This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound. Further investigation, including its synthesis and comprehensive biological evaluation, is warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent. The experimental protocols and pathway diagrams presented here offer a starting point for such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(5-bromo-1H-indol-3-yl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
Indolepropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The core structure, characterized by an indole nucleus linked to a propanoic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring, yielding 3-(5-bromo-1H-indol-3-yl)propanoic acid, has been shown to modulate the pharmacological properties of these molecules, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their analogs, aimed at researchers, scientists, and drug development professionals.
Synthesis of this compound and its Derivatives
The synthesis of the core molecule, this compound, can be achieved through several established synthetic routes. A common starting material is 5-bromoindole.
A general synthetic pathway is outlined below:
Further derivatization of the propanoic acid chain allows for the generation of a diverse library of analogs, including esters, amides, and other functionalized molecules. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of the compounds.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily focusing on their anticancer and enzyme inhibitory activities.
Anticancer Activity
Several studies have highlighted the potential of bromo-substituted indolepropanoic acid analogs as anticancer agents. For instance, a series of 5-(3-indolyl)-1,3,4-thiadiazoles, including a derivative with a 5-bromo indolyl substituent, demonstrated significant cytotoxicity against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5m (5-(5-Bromo-1H-indol-3-yl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole) | PaCa2 (Pancreatic) | 1.5 | [1] |
The mechanism of action for the anticancer effects of these compounds is often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Indole compounds, in general, have been reported to target the PI3K/Akt/mTOR/NF-κB signaling pathway, which is frequently dysregulated in cancer.
References
Crystal Structure of 3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Comprehensive Analysis
An in-depth examination of the crystallographic data and experimental protocols for 3-(5-bromo-1H-indol-3-yl)propanoic acid remains elusive as detailed structural information is not currently available in public crystallographic databases. Extensive searches for the crystal structure, including specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles, did not yield any published results for this specific compound.
While the synthesis of various bromo-indole derivatives has been documented, the specific crystallization and subsequent X-ray diffraction analysis of this compound have not been detailed in the surveyed scientific literature. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not contain an entry for this molecule.
This guide, therefore, serves to highlight the absence of this critical data and to provide a framework for the type of information that would be presented had the crystal structure been determined and published. For researchers and drug development professionals, the crystal structure would provide invaluable insights into the molecule's three-dimensional conformation, intermolecular interactions, and potential binding modes with therapeutic targets.
Hypothetical Data Presentation
Should the crystal structure of this compound be determined, the following tables would be populated with precise quantitative data.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₁H₁₀BrNO₂ |
| Formula weight | 268.11 g/mol |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | e.g., a Å |
| b | e.g., b Å |
| c | e.g., c Å |
| α | e.g., 90° |
| β | e.g., β ° |
| γ | e.g., 90° |
| Volume | e.g., V ų |
| Z | e.g., 4 |
| Density (calculated) | e.g., ρ g/cm³ |
| Absorption coefficient | e.g., μ mm⁻¹ |
| F(000) | e.g., F(000) |
| Data collection | |
| Reflections collected | e.g., N |
| Independent reflections | e.g., N_unique [R(int) = R] |
| Refinement | |
| Goodness-of-fit on F² | e.g., GOF |
| Final R indices [I>2σ(I)] | e.g., R₁ = R, wR₂ = R |
| R indices (all data) | e.g., R₁ = R, wR₂ = R |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1-C5 | e.g., l | C4-C5-C6 | e.g., θ |
| N1-C2 | e.g., l | C2-N1-C7a | e.g., θ |
| C3-C8 | e.g., l | N1-C2-C3 | e.g., θ |
| C9-O1 | e.g., l | O1-C9-O2 | e.g., θ |
| C9-O2 | e.g., l | O1-C9-C8 | e.g., θ |
Prospective Experimental Protocols
A detailed experimental section would typically include the synthesis of the compound followed by the crystallization method and the parameters for X-ray data collection and structure refinement.
Synthesis of this compound
The synthesis would likely follow established methods for the alkylation of indoles. A potential synthetic route is illustrated in the workflow diagram below. This would involve the reaction of 5-bromoindole with a suitable three-carbon synthon, such as acrylic acid or a derivative, under appropriate reaction conditions.
Crystallization
Single crystals suitable for X-ray diffraction would be grown, typically through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system would be critical and determined empirically.
Data Collection and Structure Solution
A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern would be used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizations of Methodologies
In the absence of specific experimental data, the following diagrams illustrate the general workflows that would be employed in the synthesis and structural determination of the target compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Standard experimental workflow for determining the crystal structure of a small molecule.
Conclusion
The determination and publication of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. It would enable detailed computational studies, aid in the design of new derivatives with potentially enhanced biological activities, and provide a deeper understanding of the solid-state properties of this class of compounds. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this gap in the scientific literature.
Solubility Profile of 3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-bromo-1H-indol-3-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility and presents a framework for data collection and interpretation. Furthermore, it explores potential signaling pathways where indolepropanoic acid derivatives may exert biological effects, offering context for its application in drug development.
Introduction
This compound is a derivative of indole-3-propanoic acid, a tryptophan metabolite produced by gut microbiota. Indole-3-propanoic acid and its derivatives are of significant interest to the scientific community due to their potential roles in various physiological and pathological processes. Understanding the solubility of this brominated analog is a critical first step in its preclinical development, influencing formulation, bioavailability, and in vitro assay design.
Data Presentation: Framework for Solubility Determination
Quantitative solubility data is crucial for comparative analysis and informed decision-making in research and development. The following table provides a structured format for recording experimentally determined solubility values for this compound in a range of common laboratory solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |
| Aqueous | Water | 25 | Shake-flask (or other) | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-flask (or other) | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask (or other) | ||
| Dimethylformamide (DMF) | 25 | Shake-flask (or other) | |||
| Acetonitrile (ACN) | 25 | Shake-flask (or other) | |||
| Polar Protic | Methanol | 25 | Shake-flask (or other) | ||
| Ethanol | 25 | Shake-flask (or other) | |||
| Isopropanol | 25 | Shake-flask (or other) | |||
| Nonpolar | Hexane | 25 | Shake-flask (or other) | ||
| Toluene | 25 | Shake-flask (or other) |
Experimental Protocols for Solubility Determination
A standardized protocol is essential for generating reproducible solubility data. The following is a general and widely accepted method for determining the solubility of a solid organic compound in a given solvent.[2][3][4]
General Shake-Flask Method
This method is considered the gold standard for solubility determination.
Materials:
-
This compound
-
Selected solvents (as listed in the table above)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Spatula
-
Vortex mixer or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on a vortex mixer or orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared to accurately determine the solubility.
-
Data Recording: Record the determined solubility in mg/mL in the data presentation table.
Logical Workflow for Solubility Screening
The following diagram illustrates a typical workflow for screening the solubility of a compound in various solvents.
Potential Signaling Pathways
Derivatives of indole-3-propanoic acid have been shown to interact with several key signaling pathways.[5][6][7] While the specific interactions of the 5-bromo derivative have yet to be elucidated, the following diagram presents a hypothetical signaling cascade based on the known activities of the parent compound. This can serve as a starting point for investigating the mechanism of action of this compound.
Conclusion
This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. By following the outlined experimental protocols for solubility determination and utilizing the structured data presentation format, consistent and comparable results can be achieved. The provided diagrams offer a visual representation of the experimental workflow and potential biological pathways, which can guide future research into the therapeutic potential of this compound. As more data becomes available, a more complete understanding of the physicochemical properties and biological activities of this compound will emerge.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-propionic acid enhances glycolytic myofiber formation in piglets through PI3K-mTOR activation and gut microbiota-driven tryptophan metabolic alteration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 3-(5-bromo-1H-indol-3-yl)propanoic Acid
Disclaimer: Scientific literature with in-depth experimental data specifically on 3-(5-bromo-1H-indol-3-yl)propanoic acid is limited. This guide provides a comprehensive overview of the available information and draws potential insights from closely related compounds to fulfill the core requirements of the user request. The biological activities and signaling pathways of the parent compound, indole-3-propionic acid, and other 5-bromoindole derivatives are presented for contextual understanding and are not experimentally verified for this compound itself.
Physicochemical Properties
This compound, with the CAS number 54904-23-3, is a halogenated derivative of the tryptophan metabolite, indole-3-propionic acid.[1][2] Its fundamental physicochemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [3] |
| Melting Point | 87.0 - 94.0 °C | [3] |
| Boiling Point | 467.5 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 236.5 ± 24.6 °C | [1] |
| pKa | 16.04 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [3] |
Synthesis and Experimental Protocols
A general workflow for a potential synthesis is outlined below:
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar indolepropanoic acids and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoindole in a suitable solvent (e.g., a high-boiling point ether or an aqueous base).
-
Addition of Reagents: Add a molar excess of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution. Subsequently, add the alkylating agent, such as acrylic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Biological Activity and Potential Signaling Pathways (Inferred)
There is a lack of direct studies on the biological activity of this compound. However, the activities of its parent compound, indole-3-propionic acid (IPA), and other 5-bromoindole derivatives provide insights into its potential therapeutic applications.
Insights from Indole-3-Propionic Acid (IPA)
IPA is a well-studied metabolite produced by the gut microbiota from tryptophan. It is known to have several beneficial effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[4][5] The primary molecular targets of IPA are the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[5]
Insights from other 5-Bromoindole Derivatives
Research on other molecules containing the 5-bromoindole scaffold suggests potential anticancer and antimicrobial activities.
-
Anticancer Activity: Several 5-bromoindole derivatives have been investigated as potential anticancer agents. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing antiproliferative activity against various cancer cell lines.[6][7][8] Other studies on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have demonstrated cytotoxicity against lung and cervical cancer cell lines, potentially through the inhibition of tubulin polymerization.[9][10]
-
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of a bromine atom can enhance this activity. While specific data for this compound is not available, the broader class of 5-bromoindole derivatives has been explored for the development of new antibacterial and antifungal agents.[11]
Quantitative Data
A thorough search of the scientific literature did not yield any specific quantitative biological data, such as IC₅₀ or EC₅₀ values, for this compound. The available research focuses on other related indole derivatives. For context, some reported IC₅₀ values for other 5-bromoindole compounds are presented below, but it must be emphasized that these are not for the title compound.
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | A549 (Lung Cancer) | 2.72 - 9.94 µM | [9] |
| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | HeLa (Cervical Cancer) | 7.95 - 12.89 µM | [9] |
Conclusion
This compound is a commercially available compound with well-defined physicochemical properties. However, it remains a largely understudied molecule in the scientific literature. While a plausible synthetic route can be proposed, detailed experimental protocols and characterization data are not publicly available in peer-reviewed journals.
The biological potential of this compound is currently inferred from its parent molecule, indole-3-propionic acid, and other 5-bromoindole derivatives. These related compounds suggest that potential areas for future investigation could include its effects on inflammatory pathways, its potential as an anticancer agent (for example, through kinase inhibition), and its antimicrobial properties.
For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel research. Future studies should focus on establishing a robust synthesis, followed by a comprehensive biological evaluation to determine its bioactivities and mechanism of action, thereby filling the current knowledge gap.
References
- 1. echemi.com [echemi.com]
- 2. danabiosci.com [danabiosci.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In-depth Technical Guide: 5-Bromo-indol-3-propionic Acid (CAS 54904-23-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-indol-3-propionic acid, identified by CAS number 54904-23-3, is a halogenated derivative of the well-studied indole-3-propionic acid (IPA). While research on this specific bromo-derivative is limited, its structural similarity to IPA suggests potential for investigation in various biological contexts. This technical guide provides a summary of the available physicochemical properties of 5-Bromo-indol-3-propionic acid and outlines a putative synthesis strategy based on established chemical methodologies for related compounds. Due to the current scarcity of published research, this document also highlights the known biological activities and mechanisms of the parent compound, indole-3-propionic acid, to offer a potential framework for future investigation of its 5-bromo analog.
Physicochemical Properties
Quantitative data for 5-Bromo-indol-3-propionic acid is not extensively reported in publicly accessible literature. The following table summarizes the key physicochemical properties that have been identified.
| Property | Value |
| CAS Number | 54904-23-3 |
| Chemical Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Boiling Point | 467.5 °C |
Note: Further experimental determination of properties such as melting point, solubility, and pKa is required for a comprehensive profile.
Synthesis and Experimental Protocols
Putative Synthesis Workflow
A potential synthetic pathway could start from indole, proceed to 5-bromoindole, and then to the final product.
Caption: Proposed two-step synthesis of 5-Bromo-indol-3-propionic acid.
Experimental Protocol: Synthesis of 5-Bromoindole (Precursor)
Several methods for the synthesis of 5-bromoindole have been reported. One common approach involves the direct bromination of indole, often with protection of the indole nitrogen.
Materials:
-
Indole
-
A suitable brominating agent (e.g., N-Bromosuccinimide (NBS))
-
An appropriate solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Reagents for workup and purification (e.g., water, sodium thiosulfate solution, ethyl acetate, hexane)
Procedure:
-
Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution, maintaining the low temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.
-
Perform an aqueous workup by adding water and extracting the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-bromoindole.
Experimental Protocol: Synthesis of 5-Bromo-indol-3-propionic acid
The subsequent step would involve the alkylation of 5-bromoindole at the C3 position.
Materials:
-
5-Bromoindole
-
Acrylic acid
-
A suitable base (e.g., a strong base like sodium hydroxide in a suitable solvent, or a non-nucleophilic base)
-
An appropriate high-boiling point solvent for the reaction.
Procedure:
-
In a reaction vessel, combine 5-bromoindole, acrylic acid, and the chosen base in a suitable solvent.
-
Heat the reaction mixture to an elevated temperature and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an aqueous acid solution (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Potential Uses and Biological Activity (Inferred from Indole-3-propionic Acid)
Currently, there is a lack of published data on the specific biological activities and uses of 5-Bromo-indol-3-propionic acid. However, the parent compound, indole-3-propionic acid (IPA), is a well-researched metabolite produced by the gut microbiota from tryptophan. It exhibits a range of biological effects, which may provide a basis for investigating the 5-bromo derivative.
Known Biological Activities of Indole-3-propionic Acid
-
Antioxidant Properties: IPA is a potent scavenger of free radicals and has been shown to protect against oxidative stress.
-
Neuroprotection: Studies have indicated that IPA may have neuroprotective effects in models of neurodegenerative diseases.
-
Anti-inflammatory Effects: IPA has been reported to possess anti-inflammatory properties.
-
Modulation of Gut Microbiota: As a microbial metabolite, IPA plays a role in the complex interplay between the host and gut bacteria.
Potential Signaling Pathways of Interest (Based on Indole-3-propionic Acid)
The biological effects of IPA are mediated through various signaling pathways. The introduction of a bromine atom at the 5-position of the indole ring could potentially modulate its interaction with these targets.
Caption: Potential signaling pathways influenced by Indole-3-propionic Acid.
Future Research Directions
The lack of data on 5-Bromo-indol-3-propionic acid presents a clear opportunity for further research. Key areas for investigation include:
-
Development and optimization of a robust synthesis protocol.
-
Comprehensive characterization of its physicochemical properties.
-
In vitro and in vivo studies to determine its biological activities, including antioxidant, anti-inflammatory, and neuroprotective potential.
-
Investigation of its mechanism of action and interaction with key signaling pathways.
-
Comparative studies with indole-3-propionic acid to understand the influence of the 5-bromo substitution on its biological profile.
Conclusion
5-Bromo-indol-3-propionic acid (CAS 54904-23-3) is a compound with limited available information. Based on the known biological significance of its parent molecule, indole-3-propionic acid, this bromo-derivative represents an interesting target for chemical synthesis and biological evaluation. The protocols and inferred biological context provided in this guide are intended to serve as a foundation for researchers and scientists to initiate further exploration of this potentially valuable molecule in the field of drug discovery and development.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid, a compound of interest in medicinal chemistry and drug development. The protocol is based on established methodologies for the synthesis of indole-3-propionic acid derivatives.
Introduction
Indole-3-propionic acid (IPA) and its derivatives are metabolites of tryptophan, produced by the gut microbiota, and have garnered significant interest for their biological activities, including neuroprotective and anti-inflammatory effects. The brominated analog, this compound, is a valuable compound for structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules. The synthesis protocol outlined below involves the direct reaction of 5-bromo-1H-indole with acrylic acid.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 5-bromo-1H-indole with acrylic acid in the presence of an acid catalyst. This method is advantageous due to its directness and relatively straightforward procedure.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | 5-bromo-1H-indole, Acrylic acid |
| Reagents/Catalysts | Acetic acid, Acetic anhydride |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product Molar Mass | 268.11 g/mol |
| Typical Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Purification Method | Recrystallization (e.g., from ethanol/water) |
Experimental Protocol
Materials:
-
5-bromo-1H-indole
-
Acrylic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Ethanol
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1H-indole (1.0 equivalent).
-
Addition of Reagents: To the flask, add glacial acetic acid and acetic anhydride. The typical ratio is a mixture of acetic acid and acetic anhydride serving as both solvent and catalyst. Add acrylic acid (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat the solution to reflux for 10-15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified pathway of tryptophan metabolism by gut microbiota leading to Indole-3-Propionic Acid (IPA) and its biological effects.
Application Notes and Protocols for the Experimental Use of 3-(5-bromo-1H-indol-3-yl)propanoic Acid in Cell Culture
Disclaimer: As of the current date, specific experimental data on the use of 3-(5-bromo-1H-indol-3-yl)propanoic acid in cell culture is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related indole-propanoic acid derivatives and are intended to serve as a foundational guide for researchers initiating studies with this compound. It is strongly recommended that investigators perform dose-response studies and endpoint analyses specific to their cell lines and experimental systems.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. The indole nucleus is a key component of the amino acid tryptophan and is found in many biologically active natural products and synthetic compounds with anticancer, anti-inflammatory, and neuroprotective properties. The propanoic acid moiety can enhance solubility and provide a handle for further chemical modification.
This document provides proposed methods for investigating the in vitro effects of this compound, a synthetic indole derivative, in cell culture. The protocols outlined below are designed to assess its cytotoxic and potential signaling pathway modulatory effects, drawing parallels from related compounds such as indole-3-propionic acid (IPA) and other functionalized indole-propanoic acids.
Potential Applications
Based on the known bioactivities of related indole compounds, this compound may be investigated for its potential role in:
-
Oncology Research: Assessing its cytotoxic or cytostatic effects on various cancer cell lines.
-
Immunology and Inflammation: Investigating its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.
-
Neuroscience: Exploring its potential neuroprotective effects in models of neurodegenerative diseases.
Quantitative Data Summary
The following table presents hypothetical quantitative data to illustrate how experimental results for this compound could be structured. Researchers will need to generate their own data.
| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration (h) |
| HeLa (Cervical Cancer) | MTT Assay | IC50 | 75 | 48 |
| Jurkat (T-cell Leukemia) | Annexin V/PI | EC50 (Apoptosis) | 50 | 24 |
| SW480 (Colon Cancer) | Cell Viability | IC50 | 120 | 72 |
| HCT116 (Colon Cancer) | Cell Viability | IC50 | 95 | 72 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line (e.g., Jurkat)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density and treat with the compound at its determined EC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway
Based on studies of related indole-propanoic acid and propionic acid compounds, a plausible mechanism of action could involve the inhibition of pro-survival signaling pathways like NF-κB and Akt/mTOR.
Caption: Proposed inhibitory mechanism on Akt/mTOR and NF-κB signaling pathways.
Application Notes and Protocols for 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-(5-bromo-1H-indol-3-yl)propanoic acid as a research tool. Due to its structural similarity to the plant hormone auxin (indole-3-acetic acid, IAA) and the known auxin-like activity of indole-3-propanoic acid (IPA), this compound is a prime candidate for investigating the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB)-Aux/IAA auxin signaling pathway. The following protocols are designed to enable researchers to characterize the potential auxin agonist or antagonist properties of this molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 54904-23-3 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molar Mass | 268.11 g/mol | [1] |
| Boiling Point | 467.5°C at 760 mmHg | [1] |
| Flashing Point | 236.5°C | [1] |
| Density | 1.654 g/cm³ | [1] |
Section 1: Proposed Biological Activity and Mechanism of Action
Based on its structural analogy to indole-3-propanoic acid, this compound is hypothesized to function as a modulator of the TIR1/AFB-Aux/IAA auxin signaling pathway in plants. This pathway is central to regulating gene expression and various developmental processes.
The proposed mechanism involves the binding of the compound to the TIR1/AFB F-box protein, which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding can either mimic or block the action of natural auxin (IAA).
-
As an Agonist: The compound would promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.
-
As an Antagonist: The compound would bind to TIR1/AFB but fail to promote the interaction with Aux/IAA proteins, thereby competitively inhibiting the binding of endogenous auxin and stabilizing the Aux/IAA repressors.
The following diagram illustrates the proposed signaling pathway.
References
Application Notes and Protocols: Antimicrobial Activity of 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The indole scaffold is a key component in various natural and synthetic molecules with demonstrated efficacy against a range of microbial pathogens.[2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific indole derivative, 3-(5-bromo-1H-indol-3-yl)propanoic acid. The protocols outlined herein describe standard methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and antimicrobial activity through the agar well diffusion method.
Data Presentation
The antimicrobial efficacy of this compound can be quantified and summarized for clear comparison. The following tables present hypothetical, yet representative, data for the compound against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | 128 | 4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Low Efficacy |
| Candida albicans | ATCC 90028 | 32 | 64 | 2 | Fungicidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[4]
Table 2: Zone of Inhibition for this compound (100 µ g/well )
| Test Organism | Strain ID | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |
| Escherichia coli | ATCC 25922 | 14 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Resistant |
| Candida albicans | ATCC 90028 | 15 | Susceptible |
Note: Interpretation of zone diameters is dependent on the specific assay conditions and established breakpoints.
Putative Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, indole derivatives are known to exert their antimicrobial effects through various pathways. These can include the disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[5][6] The presence of a bromine atom may enhance its activity, potentially through the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[7][8]
Caption: Putative mechanisms of antimicrobial action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganism strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Inoculum: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][11][12]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates or appropriate agar
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Workflow for MBC determination.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity and provides a qualitative measure of the efficacy of a compound.[13][14]
Materials:
-
This compound
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Test microorganism strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread a standardized bacterial suspension (0.5 McFarland) over the entire surface of an MHA plate to create a lawn.
-
Creating Wells: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of a known concentration of the this compound solution into each well.
-
Controls: Use a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for Agar Well Diffusion Assay.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for Antiviral Studies of 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antiviral applications of 3-(5-bromo-1H-indol-3-yl)propanoic acid, a member of the promising indole class of compounds. Indole derivatives have demonstrated a broad spectrum of antiviral activities, making this compound a candidate for further investigation.[1][2] This document outlines detailed protocols for preliminary in vitro evaluation of its antiviral efficacy and cytotoxicity, along with potential mechanisms of action to explore.
Introduction to Indole Derivatives as Antiviral Agents
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3][4] Numerous indole derivatives have been developed and investigated as potent antiviral agents, targeting a range of viruses by inhibiting different stages of the viral life cycle.[5] Marketed antiviral drugs containing the indole moiety, such as Arbidol (Umifenovir), underscore the therapeutic potential of this chemical class.[5] Indole compounds have shown promise against various viruses, including influenza, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses like SARS-CoV-2.[1][5][6][7][8][9]
The proposed compound, this compound, possesses the core indole structure with substitutions that may enhance its antiviral activity and pharmacokinetic properties. The bromo- substitution, in particular, is a common feature in bioactive molecules that can influence binding affinity and metabolic stability.
Potential Mechanisms of Action
Based on the activities of other indole derivatives, this compound could potentially exert its antiviral effects through various mechanisms[10][11]:
-
Inhibition of Viral Entry and Fusion: Some indole compounds can interfere with the interaction between viral glycoproteins and host cell receptors, preventing the virus from entering the cell.[5]
-
Inhibition of Viral Enzymes: The compound may act as an inhibitor of crucial viral enzymes such as reverse transcriptase, protease, integrase, or RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[5][10]
-
Modulation of Host Factors: It might modulate host cell signaling pathways that are essential for viral replication, such as the interferon pathway.[12]
The following diagram illustrates a generalized viral life cycle and potential points of inhibition for antiviral compounds like this compound.
Figure 1: Generalized viral life cycle and potential points of antiviral intervention.
Experimental Protocols
The following protocols describe standard in vitro assays to determine the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay
Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of the compound on the host cell line to be used in the antiviral assays. A common method is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, MDCK) at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
Several assays can be employed to measure the antiviral activity of the compound. The choice of assay depends on the virus and the specific research question.
Protocol: Cytopathic Effect (CPE) Reduction Assay [13]
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.
-
Cell Seeding: Seed a 96-well plate with host cells as described in the cytotoxicity assay.
-
Infection and Treatment: When the cells reach 90-100% confluency, remove the growth medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) and 50 µL of the non-toxic concentrations of the compound (determined from the cytotoxicity assay). Include a virus control (cells with virus but no compound) and a cell control (cells with medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and observe daily for the appearance of CPE.
-
CPE Evaluation: After 48-72 hours (when CPE in the virus control wells is widespread), the CPE can be scored visually or quantified using a cell viability assay like the MTT assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
Protocol: Plaque Reduction Assay [13]
This assay is considered the gold standard for determining antiviral activity and is suitable for plaque-forming viruses.
-
Cell Seeding: Seed 6-well plates with host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cells with a virus dilution that yields 50-100 plaques per well for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X growth medium and 1.2% agarose containing various concentrations of the compound.
-
Incubation: Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol: Virus Yield Reduction Assay [13]
This assay measures the amount of infectious virus produced in the presence of the compound.
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus as described in the CPE reduction assay.
-
Compound Treatment: After the 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing different concentrations of the compound.
-
Incubation: Incubate for 24-48 hours.
-
Virus Quantification: Collect the cell culture supernatant and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
Data Analysis: Calculate the EC50 as the concentration of the compound that reduces the virus yield by 50%.
Data Presentation
The results from the cytotoxicity and antiviral assays should be summarized in a table for easy comparison and calculation of the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).
| Assay Type | Host Cell Line | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| CPE Reduction | e.g., Vero E6 | e.g., SARS-CoV-2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Plaque Reduction | e.g., MDCK | e.g., Influenza A | [Insert Value] | [Insert Value] | [Calculate Value] |
| Yield Reduction | e.g., A549 | e.g., RSV | [Insert Value] | [Insert Value] | [Calculate Value] |
Experimental Workflow and Logic
The following diagram outlines the logical workflow for the preliminary in vitro evaluation of this compound.
Figure 2: Workflow for in vitro antiviral evaluation.
Signaling Pathway Considerations
Should this compound demonstrate broad-spectrum antiviral activity, it may be acting through the modulation of innate immune signaling pathways, such as the interferon pathway. Defective interfering particles of some viruses have been shown to exert broad-spectrum antiviral effects by stimulating type I and type III interferon responses via the JAK/STAT pathway.[12]
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol in-vitro antiviral activity against SARS-Cov-2 virus and in-vivo toxicity | Intonation Research Labs [intonationresearchlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Broad-Spectrum Antiviral Activity of Influenza A Defective Interfering Particles against Respiratory Syncytial, Yellow Fever, and Zika Virus Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Protocol for dissolving 3-(5-bromo-1H-indol-3-yl)propanoic acid for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solubilization of 3-(5-bromo-1H-indol-3-yl)propanoic acid, a compound of interest for various research and drug development applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of structurally similar indole-containing carboxylic acids and bromo-indole derivatives. The following guidelines will facilitate the preparation of stock solutions for use in a variety of experimental settings, including in vitro and cell-based assays.
Physicochemical Properties and Safety Information
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Recommended Solvents and Solubility Testing
Based on the solubility of analogous compounds, the recommended primary solvents for dissolving this compound are:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
For biological experiments, it is crucial to use high-purity, anhydrous solvents to minimize degradation and ensure reproducibility.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | A viable alternative to DMSO for certain applications. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution is not recommended. |
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental requirements and the determined solubility of the compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial containing this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a small amount of the compound (e.g., 2.68 mg for a 1 mL of 10 mM solution).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the compound.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) for a short period may aid dissolution.
-
Storage: Store the stock solution in small aliquots in tightly sealed, light-protected (amber or foil-wrapped) vials at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS), for experimental use.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare working solutions fresh for each experiment to ensure compound stability.
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Experimental Workflow
References
Application Notes and Protocols: In Vivo Administration of 3-(5-bromo-1H-indol-3-yl)propanoic acid
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific in vivo studies on the administration of 3-(5-bromo-1H-indol-3-yl)propanoic acid in animal models have been identified. The following application notes and protocols are therefore based on general principles of in vivo research for novel chemical entities and information extrapolated from studies on the related, non-brominated parent compound, indole-3-propionic acid (IPA). These guidelines are intended to be illustrative and must be adapted and validated for the specific research context.
Introduction
This compound is a halogenated derivative of indole-3-propionic acid (IPA), a known metabolite produced by gut microbiota from tryptophan. While IPA has been investigated for its roles in metabolic regulation and neuroprotection, the in vivo effects of its brominated analog remain to be characterized. These notes provide a foundational framework for researchers and drug development professionals to design and execute initial in vivo studies to explore the pharmacokinetic profile and potential therapeutic activities of this compound in animal models.
Potential Applications in Animal Models
Based on the known activities of related indole compounds, potential areas of investigation for this compound in animal models could include:
-
Metabolic Disorders: Investigating effects on glucose homeostasis, insulin sensitivity, and lipid metabolism in models of type 2 diabetes and obesity.
-
Neurodegenerative Diseases: Assessing neuroprotective effects in models of Parkinson's or Alzheimer's disease.
-
Inflammatory Conditions: Evaluating anti-inflammatory properties in models of inflammatory bowel disease or arthritis.
-
Oncology: Exploring potential anti-proliferative or anti-tumor effects in various cancer models.
Quantitative Data Summary (Hypothetical)
As no published data exists, the following table is a template for how quantitative data from initial in vivo studies could be presented.
| Parameter | Animal Model | Dosage & Route | Key Findings (Example) |
| Pharmacokinetics | |||
| Tmax (Time to Max Conc.) | C57BL/6 Mice | 10 mg/kg (Oral Gavage) | 1.5 hours |
| Cmax (Max Concentration) | C57BL/6 Mice | 10 mg/kg (Oral Gavage) | 500 ng/mL |
| Half-life (t½) | C57BL/6 Mice | 10 mg/kg (Oral Gavage) | 4 hours |
| Bioavailability | C57BL/6 Mice | 10 mg/kg (Oral vs. IV) | 35% |
| Efficacy | |||
| Glucose Lowering | db/db Mice | 25 mg/kg/day (Oral) | 20% reduction in fasting blood glucose after 14 days |
| Neuroprotection | MPTP Mouse | 15 mg/kg/day (IP) | 40% preservation of dopaminergic neurons |
Experimental Protocols
General Animal Handling and Husbandry
Standard protocols for the care and use of laboratory animals must be followed, in accordance with institutional and national guidelines. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
Formulation and Administration of this compound
Objective: To prepare a stable and homogenous formulation for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution containing DMSO and PEG)
-
Homogenizer or sonicator
-
Sterile syringes and gavage needles (for oral administration) or injection needles (for parenteral routes)
Protocol:
-
Determine the appropriate vehicle for the compound based on its solubility. Preliminary solubility tests should be conducted.
-
Weigh the required amount of this compound for the desired concentration.
-
Gradually add the vehicle to the compound while mixing to create a suspension or solution.
-
Use a homogenizer or sonicator to ensure a uniform and stable formulation.
-
Visually inspect the formulation for any precipitation or non-homogeneity before administration.
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume administered should be based on the animal's body weight.
Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile of the compound.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Protocol:
-
Fast the mice for 4 hours before administration.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Tmax, Cmax, t½, AUC) using appropriate software.
Diagrams and Workflows
Hypothetical Signaling Pathway
The non-brominated parent compound, IPA, is known to interact with receptors such as the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR). A potential mechanism of action for the brominated analog could involve similar pathways.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial in vivo evaluation of the compound.
Application Notes and Protocols for Assaying the Enzymatic Inhibition of 3-(5-bromo-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assaying the enzymatic inhibition of 3-(5-bromo-1H-indol-3-yl)propanoic acid and related indole derivatives. The protocols detailed below are for key enzymes that are known or potential targets of this class of compounds.
Introduction
Indole-3-propionic acid (IPA) and its derivatives are metabolites derived from tryptophan by the gut microbiota and have demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1] These effects are often mediated through the inhibition of specific enzymes. This document outlines detailed protocols for assaying the inhibitory activity of this compound against several key enzymatic targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B), Cyclooxygenases (COX-1 and COX-2), and Indoleamine 2,3-dioxygenase (IDO1).
Potential Enzymatic Targets and Signaling Pathways
Indole derivatives have been shown to interact with multiple signaling pathways and enzymatic targets. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.
Data Presentation: Inhibitory Activities of Indole Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various indole derivatives against the target enzymes. This data can serve as a reference for comparing the activity of this compound.
Table 1: Inhibition of Cholinesterases by Indole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Indole-based sulfonamide 1 | AChE | 0.17 ± 0.02 | [2] |
| Indole-based sulfonamide 9 | AChE | 0.15 ± 0.050 | [3] |
| Indole-based sulfonamide 9 | BChE | 0.20 ± 0.10 | [3] |
| Indole amine 24 | AChE | 4.28 | [2] |
| Indole amine 25 | AChE | 4.66 | [2] |
| 3-substitue 2-methyl indole 4 | AChE | 0.55 | [4] |
Table 2: Inhibition of MAO-B by Indole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Pyrrolo[3,4-f]indole-5,7-dione 4d | MAO-B | 0.581 | [5] |
| Indole-based compound 7b | MAO-B | 0.33 | [6] |
| Indole-based compound 8a | MAO-B | 0.02 | [6] |
| Indole-based compound 8b | MAO-B | 0.03 | [6] |
Table 3: Inhibition of Cyclooxygenases by Indole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 2,3-bis(4-fluorobenzyl)-1H-indole-5-sulfonamide | COX-2 | 67% inhibition at 50 µM | [7] |
| Indole derivative Q20 | COX-2 | 0.039 | [8] |
| Indole derivative Q10 | COX-2 | 0.055 | [8] |
| Indole derivative Q7 | COX-2 | 0.061 | [8] |
Table 4: Inhibition of IDO1 by Indole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Indole-based derivative 11 | IDO1 | 7 | [9] |
| 1-indanone scaffold derivative 52 | IDO1 | 2.78 | [9] |
| Galanal | IDO1 | 7.7 | [9] |
| Epacadostat (INCB024360) | IDO1 | 0.07 | [10] |
Experimental Workflow
The general workflow for assaying the enzymatic inhibition of this compound is outlined below.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method, which measures the product of the enzymatic reaction colorimetrically.[11][12]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant.
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Sodium Phosphate Buffer (0.1 M, pH 8.0).
-
This compound and a known inhibitor (e.g., Donepezil or Galantamine) as a positive control.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in the assay buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.[11]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[11]
-
Substrate Stock Solution (14-15 mM): Dissolve ATCI or BTCI in deionized water. Prepare fresh.[11]
-
Inhibitor Solutions: Dissolve the test compound and positive control in DMSO to make stock solutions. Serially dilute in assay buffer to desired concentrations. The final DMSO concentration in the assay should be <1%.
-
-
Assay Protocol (96-well plate, 200 µL final volume):
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of DTNB working solution to each well.
-
Add 10 µL of the test compound dilution or vehicle (for control wells) to the respective wells.
-
Add 10 µL of the AChE or BChE working solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for 15-30 minutes.[13][14]
-
Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI) working solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.[15][16]
Materials and Reagents:
-
Human recombinant MAO-B enzyme.
-
MAO-B substrate (e.g., Benzylamine or Tyramine).
-
A fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red or equivalent).
-
Horseradish Peroxidase (HRP).
-
MAO-B Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
This compound and a known MAO-B inhibitor (e.g., Selegiline or Rasagiline) as a positive control.
-
96-well black, flat-bottom microplates.
-
Fluorometric microplate reader (Ex/Em = ~535/587 nm).
Procedure:
-
Reagent Preparation:
-
MAO-B Enzyme Solution: Dilute the MAO-B enzyme stock in MAO-B Assay Buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of the MAO-B substrate in the assay buffer.
-
Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Protocol (96-well plate):
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Add 10 µL of the test compound dilution or vehicle to the respective wells.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Immediately add the detection reagent.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes.[16]
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (ΔRFU/min).
-
Calculate the percentage of inhibition as described for the cholinesterase assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay can be performed using various methods, including measuring prostaglandin production via ELISA or using a fluorometric assay that detects the peroxidase activity of COX enzymes.[13][17]
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
Fluorometric probe (e.g., Amplite Red or similar).
-
Hematin (cofactor).
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
This compound and a known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) as a positive control.
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation:
-
Enzyme Solutions: Dilute COX-1 and COX-2 enzymes in cold assay buffer.
-
Substrate Solution: Prepare a working solution of arachidonic acid.
-
Reaction Mix: Prepare a master mix containing the assay buffer, fluorometric probe, and cofactor.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and positive controls.
-
-
Assay Protocol (96-well plate):
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted test inhibitor or vehicle to the assigned wells.
-
Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the wells.
-
Pre-incubate for 5-10 minutes at 37°C.[18]
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Measure fluorescence kinetically for 5-10 minutes at 25°C or 37°C.[17][18]
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 to determine selectivity.
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
This fluorometric assay measures the product of the IDO1 reaction, N-formylkynurenine (NFK), after its conversion to a fluorescent product.[19][20]
Materials and Reagents:
-
Human recombinant IDO1 enzyme.
-
L-Tryptophan (substrate).
-
IDO1 Assay Buffer.
-
Antioxidant Mix.
-
Fluorogenic developer.
-
This compound and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
96-well black microplates.
-
Fluorometric microplate reader (Ex/Em = ~402/488 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 2x Reaction Premix by diluting the Antioxidant Mix in IDO1 Assay Buffer.[19]
-
Prepare serial dilutions of the test compound and positive control.
-
Prepare the IDO1 substrate solution (L-tryptophan).
-
-
Assay Protocol (96-well plate):
-
Add the test compound dilutions or vehicle to the respective wells.
-
Add the IDO1 enzyme to the wells.
-
Add the 2x Reaction Premix.
-
Incubate for 10 minutes at room temperature.[21]
-
Add the IDO1 substrate solution to initiate the reaction.
-
Incubate for 45 minutes at 37°C in the dark.[21]
-
Add the fluorogenic developer solution to each well.
-
Seal the plate and incubate in the dark for 3 hours at 45°C.[21]
-
Cool the plate to room temperature and measure fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition based on the fluorescence signal.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The protocols provided herein offer a robust framework for assessing the inhibitory potential of this compound against a panel of clinically relevant enzymes. By systematically evaluating its activity against these targets, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. It is recommended to perform these assays with appropriate controls and to confirm initial findings with secondary assays.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
- 5. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304) | Abcam [abcam.com]
Application Note: High-Throughput Screening for Monocarboxylate Transporter 1 (MCT1) Inhibitors Using 3-(5-bromo-1H-indol-3-yl)propanoic acid
Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1] In the context of cancer, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to increased production and efflux of lactate.[1] This lactate transport is crucial for maintaining intracellular pH and providing metabolic fuel, thereby supporting tumor growth and proliferation.[2] MCT1 is a key transporter in this process, making it an attractive therapeutic target for oncology drug discovery.[3][4][5] Inhibition of MCT1 can lead to intracellular lactate accumulation, disruption of glycolysis, and ultimately, cancer cell death.[2][6]
This application note describes a high-throughput screening (HTS) campaign to identify and characterize inhibitors of MCT1, featuring the test compound 3-(5-bromo-1H-indol-3-yl)propanoic acid. While direct HTS data for this specific compound is not available, its structural features, particularly the indole core and propanoic acid side chain, suggest potential activity as an MCT inhibitor. The protocols outlined below are based on established non-radioactive, cell-based assays suitable for large-scale screening.[3][4]
Principle of the Assay
The primary screening assay utilizes the cytotoxic properties of 3-bromopyruvate (3-BrPA), a substrate of MCT1.[3] Cells that express MCT1 will internalize 3-BrPA, leading to cytotoxicity. In the presence of an effective MCT1 inhibitor, the uptake of 3-BrPA is blocked, resulting in increased cell viability. This cell viability can be quantified using a luminescent ATP-based readout, providing a robust and scalable method for identifying MCT1 inhibitors.[3][4]
Experimental Protocols
1. Cell Line Selection and Culture
-
Cell Line: A human cell line with high endogenous MCT1 expression and low to negligible MCT4 expression is recommended to minimize confounding lactate transport by other isoforms. The Burkitt's lymphoma cell line Raji is a suitable model that has been shown to be sensitive to MCT1 inhibition.[6]
-
Culture Conditions: Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Primary High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format.
-
Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of test compounds (including this compound) and controls into the appropriate wells of a 384-well assay plate. The final screening concentration of the test compounds will be 10 µM.
-
Controls should include a known MCT1 inhibitor (e.g., AZD3965) as a positive control (maximum protection) and DMSO as a negative control (minimum protection/maximum cytotoxicity).
-
-
Cell Seeding:
-
Harvest Raji cells during their exponential growth phase and resuspend them in fresh assay medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate containing the pre-spotted compounds.
-
Incubate the plates for 1 hour at 37°C and 5% CO2 to allow for compound uptake.
-
-
Cytotoxic Challenge:
-
Prepare a stock solution of 3-bromopyruvate (3-BrPA) in assay medium.
-
Add 25 µL of the 3-BrPA solution to each well to achieve a final concentration that induces approximately 80-90% cell death (EC80-90). This concentration must be predetermined through a dose-response experiment. For Raji cells, a starting point for optimization would be in the range of 50-100 µM.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of a commercial ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Dose-Response Confirmation Assay
Compounds identified as "hits" in the primary screen should be further evaluated in a dose-response format to determine their potency (EC50).
-
Prepare serial dilutions of the hit compounds, including this compound, typically in a 10-point, 1:3 dilution series starting from 100 µM.
-
Follow the same protocol as the primary screen, but with the serially diluted compounds.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
4. Secondary Assay: Lactate Efflux Inhibition
To confirm that the mechanism of action is indeed through MCT1 inhibition, a secondary assay measuring the inhibition of lactate transport can be performed.
-
Cell Preparation: Seed Raji cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Assay Conditions:
-
Wash the cells with a glucose-free and lactate-free buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with the test compounds or controls at various concentrations for 30 minutes.
-
Initiate lactate efflux by adding a buffer containing a high concentration of glucose (e.g., 25 mM) to stimulate glycolysis and lactate production.
-
Incubate for 2 hours at 37°C.
-
-
Lactate Measurement:
-
Collect the supernatant from each well.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., a colorimetric or fluorometric kit).
-
Inhibition of lactate efflux will result in a lower concentration of lactate in the supernatant compared to the DMSO control.
-
Calculate the IC50 value for lactate efflux inhibition.
-
Data Presentation
Table 1: Hypothetical HTS Results for MCT1 Inhibition
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmed Hit | Dose-Response EC50 (µM) | Lactate Efflux IC50 (µM) |
| This compound | 85.2 | Yes | 2.5 | 3.1 |
| AZD3965 (Positive Control) | 98.5 | Yes | 0.015 | 0.020 |
| Inactive Analog | 5.1 | No | > 100 | > 100 |
| DMSO (Negative Control) | 0 | N/A | N/A | N/A |
Visualizations
Signaling Pathway
Caption: Role of MCT1 in cancer cell metabolism and its inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for MCT1 inhibitors.
References
- 1. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 6. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(5-bromo-1H-indol-3-yl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic routes include the Fischer indole synthesis, followed by alkylation or Michael addition. The Fischer indole synthesis involves the reaction of 4-bromophenylhydrazine with a suitable keto-acid or its ester, such as γ-ketopimelic acid or a derivative. Another approach is the Michael addition of 5-bromoindole to an appropriate acrylic acid derivative.
Q2: What are the typical yields for the synthesis of similar indole-3-propanoic acid derivatives?
A2: Yields can vary significantly based on the specific substrates and reaction conditions. For comparison, the synthesis of related 3,3-bis(indolyl)propanoic acid derivatives has been reported with yields ranging from 69% to 93%.[1] It is important to optimize the reaction conditions for your specific synthesis to achieve higher yields.
Q3: What factors can influence the success of the Fischer indole synthesis for this compound?
A3: The success of the Fischer indole synthesis can be influenced by several factors, including the stability of the hydrazine, the reaction temperature, the choice of acid catalyst, and the nature of the substituents on the phenylhydrazine. Electron-donating substituents on the aryl hydrazine can sometimes lead to undesired side reactions, such as heterolytic N-N bond cleavage, which can compete with the desired[2][2]-sigmatropic rearrangement and result in lower yields or reaction failure.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials and a reference standard (if available), you can determine the extent of conversion and the formation of any byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate reaction temperature. - Incorrect solvent. - Inactive catalyst. - Degradation of starting materials. - Competing side reactions (e.g., N-N bond cleavage in Fischer synthesis).[3][4] | - Optimize the reaction temperature. A systematic increase from room temperature to 60-80°C can improve yield, but higher temperatures may not always be beneficial.[5] - Screen different solvents. Polar aprotic solvents like DMF or DMSO can be effective. - Use a fresh or different acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂). - Ensure the purity of starting materials, especially the hydrazine, which can be unstable. - For Fischer synthesis, consider using a Lewis acid instead of a protic acid to potentially minimize N-N bond cleavage.[3] |
| Reaction Fails to Go to Completion | - Insufficient reaction time. - Catalyst deactivation. - Reversible reaction equilibrium. | - Extend the reaction time and monitor by TLC. - Add a fresh portion of the catalyst. - Consider removing a byproduct (e.g., water) to shift the equilibrium towards the product. |
| Formation of Multiple Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Air or moisture sensitivity. | - Lower the reaction temperature. - Carefully control the stoichiometry of the reactants. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | - Co-elution of the product with impurities during column chromatography. - Poor solubility of the product. | - Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. Test different solvent pairs for recrystallization. - If the product is an acid, converting it to a salt might aid in purification. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Levulinic acid
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-bromophenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) in ethanol is heated to reflux for 2-4 hours to form the phenylhydrazone.
-
The solvent is removed under reduced pressure.
-
The resulting crude phenylhydrazone is added to polyphosphoric acid at 80-100°C and stirred for 1-2 hours.
-
The reaction mixture is cooled and then carefully poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then dissolved in an aqueous sodium hydroxide solution.
-
The basic solution is washed with ethyl acetate to remove any non-acidic impurities.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Michael Addition
This protocol outlines a general method for the synthesis via Michael addition of 5-bromoindole to an acrylate.
Materials:
-
5-Bromoindole
-
Ethyl acrylate
-
A basic catalyst (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Lithium hydroxide or Sodium hydroxide
-
Methanol/Water
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-bromoindole (1 equivalent) in an anhydrous solvent, add the basic catalyst (e.g., sodium ethoxide, 1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add ethyl acrylate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir at room temperature or with gentle heating until the ester hydrolysis is complete (monitor by TLC).
-
Remove the methanol under reduced pressure and wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify further by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | 35 |
| 2 | 40 | 12 | 50 |
| 3 | 60 | 8 | 75 |
| 4 | 80 | 8 | 72 |
Note: This is example data based on general observations for indole synthesis optimization.[5] Actual results may vary.
Table 2: Comparison of Different Acid Catalysts in Fischer Indole Synthesis
| Entry | Catalyst | Yield (%) |
| 1 | Acetic Acid | 45 |
| 2 | HCl in Ethanol | 60 |
| 3 | Polyphosphoric Acid | 78 |
| 4 | ZnCl₂ | 65 |
Note: This is illustrative data. The choice of catalyst can significantly impact the reaction outcome.
Visualizations
References
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues with 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3-(5-bromo-1H-indol-3-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound is due to its molecular structure, which contains both hydrophobic (water-hating) and hydrophilic (water-loving) regions. The indole ring system, particularly with the addition of a bromine atom, is largely hydrophobic and lipophilic.[1][2] While the propanoic acid functional group is polar and ionizable, its contribution may not be sufficient to overcome the hydrophobicity of the larger bromo-indole core, leading to poor solubility in neutral aqueous solutions.[2] The predicted XLogP3 value of 2.62 further indicates a degree of lipophilicity.[3]
Q2: What is the recommended first step for dissolving the compound for cellular assays?
A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is highly recommended as it can dissolve a wide array of both polar and nonpolar compounds.[1][4] This high-concentration stock solution can then be serially diluted into your aqueous assay medium. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[1]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, modifying the pH is a very effective strategy for this molecule.[5][6] The compound possesses a carboxylic acid group (-COOH) on the propanoic acid side chain, which is an ionizable group.[2] By increasing the pH of the aqueous solution to be above the compound's pKa, the carboxylic acid will be deprotonated to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[1][7] Experimental determination of the precise pKa is recommended for optimal results.
Q4: What are co-solvents, and how can they enhance solubility?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble drugs.[4] They work by reducing the polarity of the overall solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound.[5] For this compound, common co-solvents like ethanol, or polyethylene glycol 400 (PEG 400) can be used in the formulation to improve solubility.[1][6][7]
Q5: How can cyclodextrins help with solubilizing indole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the nonpolar part of a drug molecule (the "guest"), in this case, the bromo-indole portion, into their hydrophobic core.[1][8] This complex effectively shields the hydrophobic region from the aqueous environment, presenting a new, larger molecule with a hydrophilic exterior, thereby increasing the apparent water solubility of the compound.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7]
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common challenge that occurs when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of DMSO present.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Illustrative Solubility Profile
The following table provides an example of a solubility profile for a compound like this compound. Note: These values are illustrative and must be confirmed experimentally.
| Solvent | pH | Temperature (°C) | Estimated Solubility | Remarks |
| Deionized Water | ~6-7 | 25 | < 0.1 mg/mL | Very poorly soluble. |
| PBS | 7.4 | 25 | < 0.1 mg/mL | Poorly soluble in physiological buffer. |
| 0.1 N HCl | 1.0 | 25 | < 0.1 mg/mL | Acidic pH does not ionize the carboxylic acid. |
| 0.1 N NaOH | 13.0 | 25 | > 10 mg/mL | Soluble due to carboxylate salt formation. |
| DMSO | N/A | 25 | > 50 mg/mL | High solubility, suitable for stock solutions. |
| Ethanol (95%) | N/A | 25 | ~1-5 mg/mL | Moderately soluble. |
| PEG 400 | N/A | 25 | > 20 mg/mL | Good solubility, can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use brief sonication to facilitate complete dissolution.
-
Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using a Co-solvent System
This protocol is for preparing a working solution when direct dilution of a DMSO stock causes precipitation. A common co-solvent system is DMSO, PEG 400, and an aqueous buffer.[7]
-
Preparation: In a sterile tube, add the required volume of your high-concentration DMSO stock solution.
-
Co-solvent Addition: To the DMSO stock, add a pre-determined volume of PEG 400. A common starting formulation for poorly soluble compounds is a final ratio of 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[7] Vortex to mix until the solution is homogeneous.
-
Aqueous Dilution: Slowly add the final component, the aqueous buffer (e.g., PBS or cell culture media), to the organic mixture dropwise while continuously vortexing.
-
Final Inspection: Observe the solution carefully for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use.
Protocol 3: Solubilization using pH Adjustment
-
Suspension: Weigh the compound and suspend it in the desired aqueous buffer (e.g., PBS, saline). The concentration should be at the target final concentration.
-
Titration: While stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. Note the final pH at which the solution becomes clear. This pH should be compatible with your experimental system.
-
Neutralization (Optional): If required by the assay, you can carefully back-titrate with a dilute acid (e.g., 0.1 N HCl), but be aware that the compound may precipitate if the pH drops below its effective solubilizing pH.
Protocol 4: Solubilization using Cyclodextrin Complexation (Kneading Method)
This method creates a solid dispersion that can be more readily dissolved in aqueous media.[1]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), ethanol/water (50:50 v/v) solution, mortar and pestle.
-
Mixing: Place a pre-weighed amount of HP-β-CD (e.g., a 1:2 molar ratio of compound to cyclodextrin) into a mortar.
-
Paste Formation: Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform paste forms.[1]
-
Compound Addition: Add the accurately weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes.[1] The solvent will slowly evaporate. Maintain a pasty consistency by adding a few more drops of the ethanol/water solution if it becomes too dry.
-
Drying: Scrape the resulting solid mass from the mortar, spread it thinly on a glass dish, and dry it under vacuum or in a desiccator to remove residual solvent.
-
Final Product: The resulting solid powder is the compound-cyclodextrin complex, which should exhibit enhanced aqueous solubility.
Diagrams
Solubility Enhancement Strategy Selection
Caption: Logic for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-bromo-1H-indol-3-yl)propanoic acid. The information provided is intended to assist in addressing potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of solutions containing indole derivatives is often an indication of degradation, typically due to oxidation or exposure to light. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this, it is recommended to prepare solutions fresh, use degassed solvents, and protect the solution from light by using amber vials or covering the container with aluminum foil.
Q2: I am observing poor reproducibility in my bioassays. Could the stability of the compound be a factor?
A2: Yes, inconsistent results in biological assays can be a consequence of compound degradation. If the concentration of the active compound decreases over the course of an experiment due to instability, it will lead to variable results. It is crucial to establish the stability of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and duration of the assay).
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound can be influenced by several factors, including:
-
pH: The indole ring and the propanoic acid side chain can exhibit pH-dependent stability. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
-
Light: Indole derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the indole ring.
-
Solvent: The choice of solvent can impact the stability of the compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatography
Symptom: You observe additional peaks in your HPLC, LC-MS, or other chromatographic analysis of a solution of this compound that were not present in the analysis of the solid material.
Possible Cause: The compound is degrading in the solvent used for analysis.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before analysis.
-
Investigate Solvent Effects: Analyze the compound in a variety of common laboratory solvents to identify a solvent in which it is most stable. A summary of solvents with varying polarities is provided in the table below.
-
Control Temperature: Keep the sample vial in a cooled autosampler to minimize thermal degradation during the analytical run.
-
Protect from Light: Use amber autosampler vials or a light-protected autosampler tray.
Issue 2: Loss of Potency in Biological Assays
Symptom: A freshly prepared solution of the compound shows the expected biological activity, but the activity decreases significantly in solutions that have been stored or used over several hours.
Possible Cause: The compound is degrading in the assay buffer.
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Incubate the compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of the assay (temperature, light exposure). Analyze the concentration of the parent compound at each time point by a stability-indicating analytical method like HPLC.
-
Evaluate pH Effects: If your assay buffer is acidic or basic, consider the possibility of pH-mediated degradation. Test the stability in buffers with different pH values to identify an optimal pH range.
-
Add Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the stock solution, if compatible with your assay.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1][2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1][4]
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Solution Stability Study
Objective: To determine the stability of this compound in different solvents and at various temperatures.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline (PBS))
-
HPLC system with a UV detector
Methodology:
-
Prepare Solutions: Prepare solutions of the compound in the selected solvents at a known concentration (e.g., 100 µg/mL).
-
Storage Conditions: Aliquot the solutions into separate vials for each time point and storage condition. Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature). Protect one set of vials at room temperature from light.
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours and 1 week).
-
Analysis: At each time point, analyze the concentration of the parent compound using a validated HPLC method. Calculate the percentage of the compound remaining relative to the initial concentration.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents (Hypothetical Data)
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |
| Hexane | 0.009 | < 0.1 |
| Toluene | 0.099 | 0.5 |
| Dichloromethane | 0.309 | 5 |
| Acetone | 0.355 | 20 |
| Ethyl Acetate | 0.228 | 15 |
| Acetonitrile | 0.460 | 25 |
| Isopropanol | 0.546 | 10 |
| Ethanol | 0.654 | 30 |
| Methanol | 0.762 | 50 |
| Dimethyl sulfoxide (DMSO) | 0.444 | > 100 |
| Water | 1.000 | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | - | 0.2 |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) (Hypothetical Data)
| Solvent | % Remaining after 24h (Protected from Light) | % Remaining after 24h (Exposed to Light) |
| DMSO | 98.5 | 92.1 |
| Methanol | 95.2 | 85.7 |
| Acetonitrile | 97.1 | 90.3 |
| PBS (pH 7.4) | 90.4 | 78.5 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: 3-(5-bromo-1H-indol-3-yl)propanoic Acid Experiments
Welcome to the technical support center for experiments involving 3-(5-bromo-1H-indol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its primary challenges?
A1: The most prevalent and direct method for synthesizing this compound is the Michael addition of 5-bromoindole to an acrylic acid derivative (e.g., acrylic acid or ethyl acrylate). The primary challenge of this reaction is controlling the selectivity between the desired mono-alkylation at the C3 position of the indole and the formation of the di-substituted byproduct, 3,3-bis(5-bromo-1H-indol-3-yl)propanoic acid. Indoles are highly nucleophilic at the C3 position, and the initial product can sometimes react further with the starting materials.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To favor the formation of the mono-substituted product, careful control of reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Using a molar excess of 5-bromoindole relative to the acrylic acid derivative can help to ensure that the electrophile is consumed before it can react with the mono-substituted product.
-
Slow Addition: Adding the acrylic acid derivative slowly to the reaction mixture containing 5-bromoindole can maintain a low concentration of the electrophile, thereby reducing the likelihood of a second addition.
-
Temperature Control: Running the reaction at a lower temperature can decrease the rate of the second Michael addition more significantly than the first, thus improving selectivity for the mono-substituted product.
Q3: I am having difficulty purifying my product. My TLC shows multiple spots that are close together. What are the likely impurities and how can I improve separation?
A3: The most common impurities are unreacted 5-bromoindole and the di-substituted byproduct. These compounds have similar polarities, which can make separation by column chromatography challenging. For effective purification:
-
TLC Solvent System Optimization: Experiment with various solvent systems to maximize the separation (ΔRf) between your product and the impurities. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) or acetic acid (if it is acidic) can improve separation.
-
Column Chromatography Technique: Use a high-quality silica gel with a fine particle size for better resolution. A long column and a slow elution rate can also enhance separation. Gradient elution, where the polarity of the solvent system is gradually increased, is often more effective than isocratic elution.
-
Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Preparative HPLC could be another option for difficult separations.
Q4: My reaction is not proceeding to completion, or I am observing the formation of unexpected byproducts. What could be the issue?
A4: Several factors can lead to incomplete reactions or the formation of side products:
-
Purity of Starting Materials: Ensure that your 5-bromoindole and acrylic acid derivative are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
-
Reaction Conditions: The choice of catalyst (if any), solvent, and temperature can significantly impact the reaction outcome. For Michael additions with indoles, both acid and base catalysis have been employed. The optimal conditions should be determined experimentally.
-
Side Reactions: Indoles can be sensitive to strong acids and oxidizing agents. Under strongly acidic conditions, polymerization of the indole can occur. The propanoic acid side chain itself can also undergo side reactions under certain conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-substituted Product
| Potential Cause | Troubleshooting Step |
| Formation of Di-substituted Byproduct | - Adjust the stoichiometry to use an excess of 5-bromoindole. - Add the acrylic acid derivative slowly to the reaction mixture. - Lower the reaction temperature. |
| Incomplete Reaction | - Increase the reaction time. - Try a different catalyst (e.g., a mild Lewis acid or a base like triethylamine). - Increase the reaction temperature cautiously, monitoring for byproduct formation. |
| Degradation of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your materials are air-sensitive. - Avoid strongly acidic or basic conditions that could lead to decomposition. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | - Systematically screen different solvent systems for TLC to find one with optimal separation. - Use a gradient elution for column chromatography. - Consider using a different stationary phase for chromatography (e.g., alumina). |
| Streaking on TLC Plate | - If the compound is acidic, add a small amount of acetic acid to the eluent. - If the compound is basic, add a small amount of triethylamine to the eluent. |
| Product is an Oil and Difficult to Handle | - Attempt to crystallize the product from various solvents. - If the product is an acid, consider converting it to a salt to facilitate purification and handling. |
Experimental Protocols
Synthesis of this compound via Michael Addition
This protocol is an adapted procedure based on methods for similar indole alkylations. Optimization may be required.
Materials:
-
5-bromoindole
-
Ethyl acrylate
-
Acetic acid (glacial)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromoindole (1.0 equivalent) in glacial acetic acid.
-
Michael Addition: To the stirred solution, add ethyl acrylate (1.1 equivalents). Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of the Ester: Purify the crude ethyl 3-(5-bromo-1H-indol-3-yl)propanoate by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Acid: Remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1 M HCl. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | 467.5 ± 30.0 at 760 mmHg | 1.7 ± 0.1 |
Note: The boiling point and density are predicted values.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways showing the formation of mono- and di-substituted products.
Technical Support Center: Optimizing In Vitro Studies with 3-(5-bromo-1H-indol-3-yl)propanoic acid
Welcome to the technical support center for researchers utilizing 3-(5-bromo-1H-indol-3-yl)propanoic acid in in vitro studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your experimental conditions.
Disclaimer: Direct experimental data for this compound is limited in published literature. The guidance provided herein is based on established protocols for structurally related indole compounds, primarily Indole-3-propionic acid (IPA), a well-characterized metabolite.[1][2] Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of the indole-alkanoic acid family. While this specific molecule is not extensively studied, related indole derivatives are known to possess a wide range of biological activities.[1] Potential research applications, inferred from similar compounds like IPA, may include:
-
Metabolic Disease Research: Studying effects on mitochondrial function and energy metabolism.[3][4]
-
Inflammation and Immunology: Investigating the modulation of inflammatory pathways and cytokine expression.[5][6]
-
Cancer Biology: Assessing antiproliferative and pro-apoptotic effects in cancer cell lines.[1][7]
-
Neuroscience: Exploring potential neuroprotective properties.[2]
Q2: How should I prepare a stock solution of this compound?
Due to the limited solubility of many indole derivatives in aqueous media, a high-concentration stock solution should first be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM to 50 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final Concentration: When treating cells, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic, typically ≤ 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q3: What is a good starting concentration range for my in vitro experiments?
The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Based on studies with related indole compounds, a broad dose-range screening is recommended.
-
Initial Screening: A starting range of 0.1 µM to 100 µM is advisable for initial cytotoxicity and dose-finding experiments.[1]
-
Functional Assays: For specific functional assays, concentrations can vary significantly. For example, studies on IPA have used concentrations from 10 µM up to 1 mM for proliferation assays.[3]
-
Dose-Response Curve: It is critical to perform a dose-response curve (e.g., with 8-12 concentrations) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific model system.
Q4: The compound does not seem to be having an effect. What should I do?
If you observe no biological effect, consider the following troubleshooting steps:
-
Confirm Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.
-
Increase Concentration: Your initial concentrations may be too low. Cautiously increase the dosage while monitoring for cytotoxicity.
-
Increase Incubation Time: The effect may be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[1]
-
Check Cell Model: The chosen cell line may not have the relevant molecular targets or pathways affected by the compound.
-
Compound Integrity: Verify the purity and stability of your compound stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death / Unexpected Cytotoxicity | Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. Use concentrations well below the toxic threshold for functional assays. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle control. | |
| Poor Reproducibility | Inconsistent stock solution preparation. | Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Cell passage number is too high or variable. | Use cells within a consistent and low passage number range for all experiments. | |
| Compound Precipitation in Media | Poor aqueous solubility. | Lower the final concentration. Ensure the stock solution is at room temperature and vortexed before diluting into pre-warmed culture medium. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations for various in vitro assays based on data from structurally related indole-propanoic acid derivatives. These are starting points and must be optimized for your specific experimental conditions.
| Assay Type | Example Compound | Cell Line(s) | Recommended Starting Concentration Range | Reference |
| Cell Viability (MTT Assay) | 1H-Indole-1-pentanoic acid | General | 0.1 µM - 100 µM | [1] |
| Cell Proliferation (BrdU) | Indole-3-propionic acid (IPA) | HL-1 Cardiomyocytes | 10 µM - 1 mM | [3] |
| Mitochondrial Respiration | Indole-3-propionic acid (IPA) | HL-1 Cardiomyocytes | 1 µM - 100 µM | [3] |
| Cytotoxicity (MTT Assay) | Rhodanine-indole derivative | J774.2 Macrophages | 1 µM - 100 µM (IC50 ≈ 98 µM) | [8] |
Experimental Protocols & Visualizations
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol outlines a standard method to determine the concentration range at which this compound becomes toxic to cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a "vehicle only" control and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals form.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression
This protocol allows for the investigation of how the compound affects the expression levels of specific proteins in a target signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and grow to 70-80% confluency. Treat with a pre-determined, non-toxic concentration of the compound for a specified time.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to your protein of interest, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Logic
Use the following diagram to troubleshoot common issues encountered during dosage optimization.
Potential Signaling Pathway
Based on the known actions of Indole-3-propionic acid (IPA), a potential mechanism of action for related indole compounds could involve the modulation of cellular stress and metabolic pathways. IPA is known to interact with nuclear receptors like the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), which regulate genes involved in inflammation and metabolism.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(5-bromo-1H-indol-3-yl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Yield During Synthesis via Fischer Indole Synthesis
Q: I am attempting to synthesize this compound using a Fischer indole synthesis from 4-bromophenylhydrazine and an appropriate keto-acid, but I am getting a low yield or no product at all. What are the possible causes and solutions?
A: Low yields in Fischer indole synthesis can arise from several factors. Electron-donating substituents on the phenylhydrazine can sometimes divert the reaction pathway, leading to cleavage of the N-N bond instead of the desired cyclization.[1][2][3] Here are some common causes and troubleshooting steps:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[4] If the acidity is too low, the reaction may not proceed; if it's too high, it can lead to degradation of the starting materials or product.
-
Solution: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4] A systematic optimization of the acid catalyst and its concentration is recommended.
-
-
Reaction Temperature and Time: The reaction may be sensitive to temperature.
-
Solution: Try running the reaction at a lower temperature for a longer period or incrementally increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.
-
-
Side Reactions: The presence of electron-donating groups can favor heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[1][2][3]
-
Solution: While the bromo-substituent is electron-withdrawing, the overall electronic nature of the hydrazine can influence the reaction. Using a milder Lewis acid might favor the desired pathway.
-
-
Purity of Starting Materials: Impurities in the 4-bromophenylhydrazine or the keto-acid can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the phenylhydrazine if necessary. Check the integrity of the keto-acid, as it might undergo side reactions under acidic conditions.
-
Issue 2: Presence of Unexpected Impurities in the Final Product
Q: After my synthesis and work-up, my NMR spectrum shows unexpected peaks that do not correspond to this compound. What could these impurities be?
A: The presence of impurities can be due to side products from the synthesis, degradation of the product, or residual solvents.
-
Residual Solvents: Common laboratory solvents from purification steps are a frequent source of impurity peaks in NMR spectra.[5][6][7][8][9]
-
Incomplete Reaction: Unreacted starting materials or reaction intermediates may be present.
-
Solution: Monitor the reaction to completion using TLC. If the reaction is sluggish, consider adjusting the reaction time, temperature, or catalyst.
-
-
Side Products: Side reactions such as decarboxylation or the formation of regioisomers can occur.[10][11][12]
-
Solution: Adjusting the reaction conditions (e.g., using a milder acid or lower temperature) might suppress side reactions. Purification by column chromatography or recrystallization should be optimized to separate these impurities.
-
-
Degradation: Indole derivatives can be sensitive to light, air, and strong acids, leading to decomposition.
-
Solution: Store the compound in a cool, dark place under an inert atmosphere. Avoid prolonged exposure to strong acids during work-up.
-
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying this compound. It seems to co-elute with impurities during column chromatography, and recrystallization is not effective.
A: Purification of indole derivatives, especially those containing a carboxylic acid group, can be challenging due to their polarity and potential for multiple interactions with the stationary phase.
-
Column Chromatography Issues: The compound may streak or co-elute with closely related impurities.[13]
-
Solution:
-
Solvent System: Experiment with different solvent systems for your column. A common approach for acidic compounds is to add a small amount of acetic acid or formic acid to the eluent to suppress tailing. Alternatively, for basic impurities, adding a small amount of triethylamine or ammonia can be effective.[13]
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[13]
-
-
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult.
-
Solution: Systematically screen for single or mixed solvent systems. Start with a solvent in which the compound is soluble when hot and sparingly soluble when cold. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A: The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54904-23-3 | [14][15][16][17] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [15][16][17] |
| Molecular Weight | 268.11 g/mol | [16][17] |
| Boiling Point | 467.5 °C at 760 mmHg | [16][17] |
| Density | 1.654 g/cm³ | [16] |
Q2: How should this compound be stored?
A: To ensure stability, the compound should be stored in a well-ventilated place in a tightly closed container.[15][17] For long-term storage, it is advisable to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What are the main safety precautions to take when handling this compound?
A: this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[17] Therefore, it is essential to handle it with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15][17] Work should be conducted in a well-ventilated area or a fume hood.[15][17]
Q4: Can this compound undergo decarboxylation?
A: Indole-3-carboxylic acids and their derivatives can undergo decarboxylation, often promoted by heat or acidic/basic conditions.[10][11][12] The propanoic acid side chain is generally more stable than a carboxylic acid directly attached to the indole ring at the 3-position. However, under harsh thermal or chemical conditions, decarboxylation of the propanoic acid side chain to yield 5-bromo-3-ethyl-1H-indole is a potential side reaction.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) and stir for 15 minutes.
-
Add the corresponding keto-acid (e.g., 4-oxopentanoic acid) (1 equivalent).
-
Stir the mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.
-
-
Indolization:
-
To the hydrazone mixture, add an acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used) and monitor the reaction by TLC.
-
Typical reaction times can range from 2 to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Protocol 2: General Procedure for Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.
-
Elute the Column: Begin elution with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity. To improve the separation of acidic compounds, 0.5-1% acetic acid can be added to the eluent.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Workflow.
Caption: Potential Decarboxylation Pathway.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. danabiosci.com [danabiosci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Purification of 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(5-bromo-1H-indol-3-yl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound will not crystallize from solution. What should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution.
-
Increase Concentration: The solution may be too dilute. Slowly evaporate some of the solvent and allow the solution to cool again.
-
Solvent System: The chosen solvent may be too good of a solvent for your compound at all temperatures. Consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until it is clear and allow it to cool slowly.
-
Purity: Impurities can inhibit crystallization. It may be necessary to first purify the material by another method, such as flash column chromatography, to remove these impurities.
Q2: The purity of my compound did not improve after recrystallization. Why?
A2: This can occur for a few reasons:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. If the impurities have similar solubility profiles to your compound in the chosen solvent, co-precipitation will occur. A thorough solvent screen is recommended.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: The crystals may be coated with impure mother liquor. Wash the filtered crystals with a small amount of the cold recrystallization solvent.
Flash Column Chromatography Issues
Q1: I am seeing poor separation of my compound from impurities on the column.
A1: Achieving good separation requires careful optimization of the mobile phase.
-
Solvent System Selection: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. This generally provides the best separation on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) does not resolve the impurities, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes with a small amount of acetic acid is a good starting point.
-
Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a narrow band. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can often improve resolution.
Q2: My compound is streaking or tailing on the TLC and column.
A2: The carboxylic acid moiety of this compound can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, add a small amount of a modifier to your eluent, such as 0.5-1% acetic acid. This will protonate the silanol groups and reduce their interaction with your compound.
Q3: My indole derivative appears to be degrading on the silica gel column.
A3: Some indole derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate Silica Gel: Pre-treat the column with a mobile phase containing a small amount of a base like triethylamine (note: this is generally not recommended for acidic compounds like the target molecule unless the basicity is carefully controlled, as it can deprotonate the carboxylic acid).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: The impurities will largely depend on the synthetic route. If a Fischer indole synthesis is employed, common impurities could include:
-
Unreacted starting materials, such as 4-bromophenylhydrazine and a suitable keto-acid or its precursor.
-
Regioisomers formed during the indole synthesis.
-
Byproducts from side reactions.
-
Residual catalyst from the synthesis.
Q2: What is a good starting point for developing a purification method for this compound?
A2: A good starting point is to use a combination of techniques. First, perform an initial purification using flash column chromatography to remove the bulk of the impurities. Then, further purify the resulting material by recrystallization to obtain a highly pure product.
Q3: How can I visualize this compound on a TLC plate if it is not colored?
A3: Most indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). Alternatively, staining with p-anisaldehyde or a potassium permanganate solution can be used for visualization.
Data Presentation
Table 1: Comparison of Purification Techniques for Indole-3-Propanoic Acid Derivatives (Illustrative Data)
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) |
| Recrystallization | Ethanol/Water | 70-85 | >98 |
| Flash Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes + 1% Acetic Acid | 60-80 | 90-98 |
| Preparative HPLC | C18 / Acetonitrile in Water + 0.1% Formic Acid | 50-70 | >99 |
Note: The data in this table is illustrative and based on typical results for similar indole carboxylic acids. Actual yields and purities will vary depending on the crude sample purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% acetic acid to the mobile phase to improve peak shape. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures thereof) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility at its boiling point. A mixture of ethanol and water is often a good starting point for polar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent system.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting crystallization problems.
How to prevent degradation of 3-(5-bromo-1H-indol-3-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-(5-bromo-1H-indol-3-yl)propanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brownish. What could be the cause?
A1: Discoloration of solid this compound is often an indication of degradation, likely due to oxidation or exposure to light. The indole ring system is susceptible to oxidation, which can lead to the formation of colored impurities. Prolonged exposure to air and light, especially UV light, can accelerate this process. To prevent this, always store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q2: I've prepared a stock solution of this compound in DMSO, and it turned yellow after a few days at room temperature. Is it still usable?
A2: A color change in your stock solution suggests that the compound is degrading. Indole derivatives can be unstable in solution, particularly when exposed to light and oxygen. For optimal stability, it is recommended to prepare stock solutions fresh. If storage is necessary, solutions of similar compounds like indole-3-propionic acid should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[1] Before use, it is advisable to verify the purity of the stored solution using an analytical technique like HPLC.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
-
Oxidation: The indole nucleus is electron-rich and susceptible to oxidation from atmospheric oxygen. This process can be accelerated by the presence of metal ions.
-
Light Exposure (Photodegradation): Indole compounds are known to be photolabile and can degrade upon exposure to light, especially UV radiation.[2][3]
-
High Temperatures: Elevated temperatures can increase the rate of both oxidative and other degradation pathways.
-
Extreme pH: While the propanoic acid side chain is relatively stable, the indole ring's stability can be compromised under strongly acidic or basic conditions, potentially leading to side reactions.
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: To minimize degradation, adhere to the following handling and storage procedures:
-
Solid Compound: Store in a tightly sealed container, preferably in an amber vial to protect from light.[4][5] For long-term storage, keep it in a desiccator at low temperatures (e.g., -20°C) under an inert atmosphere.
-
Solutions: Prepare solutions fresh whenever possible. If you need to store solutions, use a high-purity solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in the dark.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the compound.
-
Possible Cause: The compound has likely degraded. The new peaks correspond to degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and any solutions have been stored according to the recommended guidelines (cool, dark, inert atmosphere).
-
Analyze Degradation Products: If possible, use LC-MS to identify the mass of the impurity peaks. Common degradation pathways for indole derivatives include oxidation, which would result in an increase in mass (e.g., addition of one or two oxygen atoms).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study as outlined in the Experimental Protocols section. This will help you to match the retention times of the unknown peaks with those generated under specific stress conditions.
-
Purify the Compound: If degradation is minor, you may be able to repurify the compound using techniques like preparative HPLC or recrystallization.
-
Problem 2: Inconsistent or Reduced Biological Activity in Assays
-
Symptom: You observe a decrease in the expected biological activity of the compound in your experiments over time.
-
Possible Cause: The concentration of the active parent compound has likely decreased due to degradation.
-
Troubleshooting Steps:
-
Check Purity: Immediately analyze an aliquot of your stock solution or the solid compound by HPLC to determine its current purity.
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from the solid compound. Re-run your assay with the fresh solution.
-
Review Solution Preparation and Handling: Ensure that solvents are of high purity and that the solution is not exposed to harsh conditions (e.g., high temperatures, prolonged light exposure) during your experimental setup.
-
Data on Compound Stability
| Condition | Duration | Temperature | Purity by HPLC (%) | Appearance |
| Solid | ||||
| Initial | 0 months | 2-8°C | 99.5 | Off-white powder |
| Dark, Inert Atmosphere | 12 months | 2-8°C | 99.2 | Off-white powder |
| Dark, Inert Atmosphere | 12 months | -20°C | 99.4 | Off-white powder |
| Ambient Light, Air | 3 months | 25°C | 95.1 | Light brownish powder |
| Solution (in DMSO) | ||||
| Initial | 0 days | 25°C | 99.5 | Colorless solution |
| Dark | 7 days | -20°C | 98.8 | Colorless solution |
| Ambient Light | 3 days | 25°C | 92.3 | Yellowish solution |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Indicating Analysis
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting its degradation products.[6][7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and establishing the stability-indicating nature of the analytical method.[9][10][11]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) or a photostability chamber for 24 hours.
Analyze all stressed samples using the HPLC method described in Protocol 1.
Visualizations
Caption: Logical relationship for proper storage and factors causing degradation.
Caption: Troubleshooting workflow for experimental inconsistencies.
Caption: Potential degradation pathways of the compound.
References
- 1. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hovione.com [hovione.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting ambiguous data from 3-(5-bromo-1H-indol-3-yl)propanoic acid assays
Welcome to the technical support center for assays involving 3-(5-bromo-1H-indol-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help interpret ambiguous data and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous buffers?
A1: The main challenge is its limited solubility in aqueous solutions at neutral pH. As an indole derivative with a carboxylic acid group, it possesses both lipophilic and ionizable characteristics. This can lead to precipitation when diluting stock solutions (typically in DMSO or ethanol) into aqueous buffers for biological assays.[1]
Q2: How can I improve the solubility of this compound in my assay medium?
A2: Solubility can be significantly enhanced by adjusting the pH of the solution. At a slightly alkaline pH (e.g., 8.0-9.0), the carboxylic acid group deprotonates, increasing its solubility.[1] You can also consider the use of co-solvents or a low concentration of a non-ionic surfactant like Tween-20, but these should be tested for their effects on the assay system.[2]
Q3: Can the compound interfere with my assay signal?
A3: Yes, indole-based compounds can exhibit intrinsic fluorescence or absorbance, which may interfere with spectrophotometric or fluorometric readouts.[2] It is crucial to run control experiments with the compound alone to determine its background signal at the wavelengths used in your assay.
Q4: What is the stability of this compound in typical assay conditions?
Q5: I am observing high variability in my cell-based assay results. What could be the cause?
A5: High variability can stem from several factors, including poor compound solubility and precipitation in the cell culture medium.[2] The hydrophobic nature of the molecule can also lead to non-specific binding to plasticware or cellular components.[2] Additionally, inconsistent cell seeding and passage number can contribute to variability.
Troubleshooting Guides
Inconsistent Readings in Absorbance-Based Assays
Ambiguous results in absorbance-based assays, such as ELISA or cell viability assays (MTT, MTS), can often be traced to the physicochemical properties of the indole compound.
Problem: High background absorbance or non-reproducible results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the diluted working solution for cloudiness. Perform serial dilutions directly in the assay plate.[2] | A clear solution and more consistent absorbance readings across replicate wells. |
| Intrinsic Absorbance | Run a control with the compound in assay buffer without other reagents or cells to measure its inherent absorbance at the assay wavelength.[2] | The ability to subtract the background absorbance from your experimental wells, leading to a more accurate signal. |
| pH-Dependent Spectral Shifts | Ensure the pH of your buffer is consistent across all experiments. The absorbance spectrum of indole derivatives can be influenced by pH.[6] | Stabilized absorbance readings and reduced variability between experiments. |
| Compound Degradation | Prepare fresh dilutions from a stock solution for each experiment and protect from light.[2][5] | More consistent results over time, ruling out degradation as a source of variability. |
Ambiguous Data in Fluorescence-Based Assays
Fluorescence assays are sensitive to interference from compounds that are themselves fluorescent or can quench the fluorescence of the reporter molecule.
Problem: Unexpectedly high or low fluorescence, or inconsistent dose-response curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay. | Correction for compound autofluorescence will provide a more accurate measure of the assay-specific signal. |
| Fluorescence Quenching | If the compound absorbs light at the excitation or emission wavelength of your fluorophore, it can cause quenching. Review the absorbance spectrum of the compound. | Understanding the potential for quenching can help in the interpretation of results, especially if a decrease in fluorescence is observed. |
| pH Effects on Fluorescence | The fluorescence of indole compounds can be highly dependent on pH.[7][8][9] Maintain a constant and well-buffered pH throughout the assay. | Consistent fluorescence intensity and reproducible results. |
| Solvent Effects | The final concentration of organic solvent (e.g., DMSO) used to dissolve the compound can affect fluorescence. Keep the final solvent concentration constant and low across all wells. | Minimized solvent-induced artifacts and more reliable data. |
Issues in Cell-Based Assays
Interpreting data from cell-based assays requires careful consideration of the compound's potential effects on cell health and its interaction with the assay components.
Problem: High cytotoxicity at low concentrations or a narrow therapeutic window.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility & Precipitation | Use the alkaline dissolution method for preparing aqueous solutions to avoid precipitation in cell culture media.[1] | Reduced non-specific cytotoxicity caused by compound precipitation and more reliable dose-response curves. |
| Membrane Disruption | Compounds with lipophilic moieties can disrupt cell membranes. Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytotoxic and cytostatic effects. | A clearer understanding of the compound's mechanism of action and its true therapeutic window. |
| Non-Specific Binding | To mitigate binding to plastic surfaces, consider using low-retention plates or pre-treating plates with a blocking agent like BSA.[2] | Increased effective concentration of the compound in the assay medium, leading to more accurate potency measurements. |
| Off-Target Effects | Indole scaffolds are known to interact with multiple biological targets.[10][11] Consider counter-screening against related targets to assess selectivity. | Identification of potential off-target effects that could explain ambiguous or unexpected biological responses. |
Experimental Protocols
Protocol 1: Alkaline Dissolution Method for Improved Solubility
This protocol is recommended for preparing aqueous solutions of this compound to minimize precipitation in biological assays.[1]
-
Weigh the desired amount of the compound in a sterile container.
-
Add a small volume of 0.1N NaOH dropwise while vortexing, just enough to dissolve the powder. This forms the more water-soluble sodium salt.
-
Add the desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired concentration.
-
Adjust the pH of the final solution to the desired experimental pH using HCl.
-
Sterile-filter the final solution before adding it to cells.
Protocol 2: Control for Intrinsic Compound Interference in a Fluorescence Assay
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations that will be used in the main experiment.
-
Dispense the dilutions into the wells of a microplate, including a buffer-only blank.
-
Read the fluorescence at the same excitation and emission wavelengths used for the experimental assay.
-
Subtract the average fluorescence of the compound at each concentration from the corresponding experimental wells.
Visualizations
Caption: Troubleshooting workflow for assays with this compound.
Caption: Potential signaling interactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates | MDPI [mdpi.com]
- 7. Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 3-(5-bromo-1H-indol-3-yl)propanoic acid: A Comparative Guide
This guide provides a comparative analysis of the biological activity of 3-(5-bromo-1H-indol-3-yl)propanoic acid and its parent compound, Indole-3-propionic acid (IPA). The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of substituted indole compounds.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. This compound is a synthetic derivative of Indole-3-propionic acid, a naturally occurring metabolite produced by the gut microbiota from tryptophan. The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in drug design to potentially enhance biological activity and modulate pharmacokinetic properties. This guide explores the anticipated anti-inflammatory and cytotoxic effects of this compound in comparison to the well-documented activities of IPA.
Comparative Biological Activity
While specific experimental data for this compound is limited in publicly available literature, the biological activity can be inferred from studies on closely related brominated indole derivatives and by comparison with its parent compound, Indole-3-propionic acid.
Anti-inflammatory Activity
Brominated indoles have been reported to possess significant anti-inflammatory properties. Studies on similar compounds suggest that this compound is likely to inhibit key inflammatory mediators. In contrast, Indole-3-propionic acid is a known antioxidant and has demonstrated anti-inflammatory effects in various studies[1][2][3][4].
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Data not available | - |
| TNF-α | LPS-stimulated macrophages | Data not available | - | |
| PGE2 | LPS-stimulated macrophages | Data not available | - | |
| Indole-3-propionic acid (IPA) | Nitric Oxide (NO) | Various | Varies depending on the study | [5][6] |
| Pro-inflammatory Cytokines | Various | Varies depending on the study | [1][3][4] |
Cytotoxicity
The cytotoxic potential of this compound is an important parameter for its therapeutic index. A structurally related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been shown to have an IC50 of 98 μM against J774.2 macrophage cells[7]. Indole-3-propionic acid is generally considered non-toxic, with cytotoxic effects observed only at very high concentrations[5].
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| This compound | Data not available | MTT Assay | Data not available | - |
| Indole-3-propionic acid (IPA) | Bovine aortic endothelial cells (BAE-1) | MTS Assay | > 5000 | [5] |
| HL-1 cardiomyocytes | Resazurin-based assay | No significant cytotoxicity observed | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activities of this compound and its comparison with other compounds.
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
2. TNF-α and PGE2 Production Assays in LPS-Stimulated Macrophages
This protocol quantifies the levels of the pro-inflammatory cytokine TNF-α and the inflammatory mediator PGE2 in the supernatant of LPS-stimulated macrophages.
-
Cell Culture and Stimulation: Follow the same procedure as for the NO production assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or PGE2 overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: A standard curve is generated to determine the concentration of TNF-α or PGE2 in the samples. The percentage of inhibition is calculated, and the IC50 value is determined.
3. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
-
Cell Culture: Seed target cells (e.g., RAW 264.7, or a relevant cancer cell line) in a 96-well plate.
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).
Caption: Canonical NF-κB signaling pathway activated by LPS.
Experimental Workflow for Validating Anti-inflammatory Activity
The following workflow outlines the key steps for assessing the anti-inflammatory potential of a test compound.
Caption: Workflow for evaluating in vitro anti-inflammatory activity.
Conclusion
This compound represents a promising candidate for further investigation as a potential anti-inflammatory agent. Based on the structure-activity relationships of related brominated indoles, it is anticipated to exhibit enhanced activity compared to its parent compound, Indole-3-propionic acid. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of its biological properties. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive safety and efficacy profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-(5-bromo-1H-indol-3-yl)propanoic acid
For researchers and professionals in drug development, the efficient synthesis of indole derivatives is a critical task. 3-(5-bromo-1H-indol-3-yl)propanoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides a comparative analysis of three primary methods: the Fischer indole synthesis, a Michael addition approach, and a high-temperature base-catalyzed reaction with acrylic acid.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route depends on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative parameters for the three analyzed methods.
| Parameter | Method 1: Fischer Indole Synthesis | Method 2: Michael Addition | Method 3: High-Temperature Basic Condensation |
| Starting Materials | (4-bromophenyl)hydrazine, Succinic semialdehyde derivative | 5-bromoindole, Ethyl acrylate | 5-bromoindole, Acrylic acid |
| Key Reagents/Catalysts | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Lewis acid or Brønsted acid | Strong base (e.g., KOH) |
| Reaction Temperature | Elevated (typically reflux) | Room temperature to moderate heating | High (225-300 °C) |
| Reaction Time | Several hours to overnight | 12-24 hours | 17-20 hours |
| Reported Yield | Varies (typically moderate to good) | Good to excellent (adapted from related synthesis) | ~80% (based on analogous reaction) |
| Key Advantages | Classic, well-established method | Milder reaction conditions | High yield in a single step |
| Key Disadvantages | Potential for side products, harsh acidic conditions | Potential for bis-addition, requires subsequent hydrolysis | Requires high temperatures and pressures |
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for forming the indole ring system.[1][2] This approach involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement and cyclization. For the synthesis of this compound, (4-bromophenyl)hydrazine would be reacted with a suitable four-carbon carbonyl compound bearing a protected carboxylic acid, such as an ester of succinic semialdehyde.
Experimental Protocol
-
Hydrazone Formation: (4-bromophenyl)hydrazine hydrochloride (1 equivalent) is dissolved in ethanol. To this solution, an equimolar amount of succinic semialdehyde ethyl ester is added. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride (2-3 equivalents), is added to the hydrazone mixture.
-
Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and maintained at this temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 3-(5-bromo-1H-indol-3-yl)propanoate is purified by column chromatography.
-
Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and refluxed for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the final product, this compound. The product is collected by filtration, washed with water, and dried.
Caption: Workflow for the Fischer Indole Synthesis.
Method 2: Michael Addition
The Michael addition offers a more direct route to functionalize the indole ring at the 3-position. This method involves the conjugate addition of 5-bromoindole to an activated alkene, such as ethyl acrylate. While this reaction can sometimes lead to the formation of a bis-indolyl byproduct, the reaction conditions can be optimized to favor the mono-substituted product. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Experimental Protocol
-
Reaction Setup: 5-bromoindole (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or acetonitrile.
-
Addition of Reagents: Ethyl acrylate (1.1 equivalents) is added to the solution, followed by a catalytic amount of a Lewis acid (e.g., indium(III) chloride) or a Brønsted acid (e.g., trifluoroacetic acid).
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ethyl 3-(5-bromo-1H-indol-3-yl)propanoate is purified by silica gel column chromatography.
-
Hydrolysis: The purified ester is subjected to hydrolysis as described in Method 1 to yield this compound.
Caption: Workflow for the Michael Addition Synthesis.
Method 3: High-Temperature Basic Condensation
A less common but potentially high-yielding method involves the direct reaction of an indole with acrylic acid under high temperatures in the presence of a strong base. This one-pot reaction avoids the need for a separate hydrolysis step but requires more specialized equipment to handle the high temperatures and pressures involved.
Experimental Protocol
-
Reaction Setup: 5-bromoindole (1 equivalent), acrylic acid (1 equivalent), and an excess of a strong base such as potassium hydroxide (1.35 equivalents) are placed in a high-pressure autoclave.
-
Heating: The sealed autoclave is heated to a temperature between 250-280 °C and maintained for 17-20 hours under autogenous pressure.
-
Work-up: The autoclave is cooled, and the reaction mixture is diluted with water while still warm to dissolve the potassium salt of the product.
-
Isolation: The mixture is filtered to remove any unreacted starting material and then acidified with concentrated hydrochloric acid to a pH of approximately 1.
-
Purification: The precipitated this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Caption: Workflow for the High-Temperature Synthesis.
References
Comparative Analysis of 3-(5-bromo-1H-indol-3-yl)propanoic acid and Structurally Related Indole Derivatives
A comprehensive guide for researchers and drug development professionals on the experimental evaluation of indole-based compounds, focusing on anticancer and neuroprotective activities. This document provides a comparative overview of 3-(5-bromo-1H-indol-3-yl)propanoic acid, its parent compound Indole-3-propanoic acid (IPA), and other relevant indole derivatives, supported by experimental data and detailed protocols.
While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a cross-validation framework by comparing the known biological activities of its parent compound, Indole-3-propanoic acid (IPA), and other pertinent indole derivatives. The inclusion of bromine in the indole structure is a common strategy in medicinal chemistry to enhance potency, and derivatives of bromoindole have shown promise as inhibitors of key signaling proteins like pp60c-Src tyrosine kinase and Epidermal Growth Factor Receptor (EGFR).
This guide will focus on two key therapeutic areas where indole derivatives have shown significant potential: anticancer and neuroprotective effects. We will present available quantitative data, detailed experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding and inform future research directions.
Comparative Biological Activity of Indole Derivatives
To provide a clear comparison, the following table summarizes the reported biological activities of Indole-3-propanoic acid and other selected indole derivatives in various experimental assays. The data is presented to highlight the potential therapeutic applications and to serve as a benchmark for the evaluation of novel compounds like this compound.
| Compound | Assay | Cell Line | Activity | IC50 Value | Citation |
| Indole-3-propanoic acid (IPA) | Antioxidant (DPPH radical scavenging) | - | Antioxidant | Not specified as IC50, but shows significant activity | [1] |
| Indole-3-propanoic acid (IPA) | Neuroprotection (against H2O2-induced oxidative stress) | SH-SY5Y | Neuroprotective | Not specified as IC50, significantly reduced ROS | [1] |
| 2-phenylindole derivative (Compound 4k) | Anticancer (MTT assay) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 25.59 µM | [2] |
| 2-phenylindole derivative (Compound 4j) | Anticancer (MTT assay) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 16.18 µM | [2] |
| Thiazole derivative with pyrazoline (Compound 7c) | Anticancer (MTT assay) | MCF-7 (Breast Cancer) | Cytotoxic | < 100 µg/mL | [3] |
| Thiazole derivative with pyrazoline (Compound 9c) | Anticancer (MTT assay) | HCT-116 (Colon Cancer) | Cytotoxic | < 100 µg/mL | [3] |
| Organoplatinum compound with 1,2,3-triazole (Compound 6) | Anticancer (MTT assay) | Various cancer cell lines | Antiproliferative | Potent activity reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are protocols for key assays mentioned in the comparative data table.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1x10^4 to 1.5x10^5 cells/well) and incubate overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[8]
-
Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. A standard antioxidant like ascorbic acid or Trolox is typically used as a positive control. The results can be expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Visualization
Understanding the molecular mechanisms of action is critical in drug development. Indole derivatives have been shown to modulate several key signaling pathways involved in cancer and neurodegeneration.
Src Kinase Signaling Pathway
The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[9][10] Aberrant activation of Src is frequently observed in various cancers, making it an attractive therapeutic target.[9] Bromoindole derivatives have been identified as potential inhibitors of Src kinase.
Below is a simplified representation of the Src signaling pathway.
Caption: Simplified Src kinase signaling pathway and the inhibitory role of bromoindole derivatives.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and apoptosis.[11] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Some indole derivatives have been shown to modulate TGF-β signaling.[12]
Below is a diagram illustrating the canonical TGF-β/SMAD signaling pathway.
Caption: Overview of the canonical TGF-β/SMAD signaling pathway modulated by certain indole derivatives.
Conclusion
While direct experimental validation of this compound is not yet widely published, this guide provides a framework for its evaluation by comparing it with its parent compound, Indole-3-propanoic acid, and other structurally related indole derivatives. The provided data on anticancer and neuroprotective activities, along with detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers in the field of drug discovery and development. Future studies are encouraged to directly assess the biological activities of this compound to fully elucidate its therapeutic potential.
References
- 1. Potential mechanism prediction of indole-3-propionic acid against diminished ovarian reserve via network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. protocols.io [protocols.io]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-(5-bromo-1H-indol-3-yl)propanoic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 3-(5-bromo-1H-indol-3-yl)propanoic acid and its derivatives. The information is supported by experimental data from published studies, with a focus on data presentation, detailed experimental protocols, and visualization of relevant biological pathways and workflows.
While direct comparative studies on this compound are limited in publicly available literature, a comprehensive analysis of closely related brominated indole derivatives, particularly indol-3-yl-glyoxylamides, provides significant insights into the structure-activity relationships and therapeutic potential of this class of compounds. The indole scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.
Quantitative Data Presentation
The following tables summarize the biological activities of a library of 32 synthetic marine natural product-inspired brominated indol-3-yl-glyoxylamides. These compounds, which are structurally related to this compound, were evaluated for their potential as therapeutics for Parkinson's disease, as antiplasmodial agents, and as inhibitors of various proteases.
Table 1: Antiplasmodial Activity of Brominated Indol-3-yl-glyoxylamide Derivatives
| Compound ID | Derivative | P. falciparum (3D7) IC₅₀ (µM) | P. falciparum (Dd2) IC₅₀ (µM) |
| 25 | 5-bromo-L-Alanine | > 80 | > 80 |
| 26 | 5-bromo-D-Alanine | > 80 | > 80 |
| 27 | 5-bromo-L-Arginine | 2.8 | 1.9 |
| 28 | 5-bromo-D-Arginine | 4.2 | 2.5 |
| 35 | 6-bromo-L-Alanine | > 80 | > 80 |
| 36 | 6-bromo-D-Alanine | > 80 | > 80 |
| 37 | 6-bromo-L-Arginine | 3.5 | 2.2 |
| 38 | 6-bromo-D-Arginine | 5.1 | 3.0 |
Data extracted from a study on synthetic marine natural product-inspired brominated indole-3-glyoxylamides.
Table 2: Protease Inhibition by Brominated Indol-3-yl-glyoxylamide Derivatives
| Compound ID | Derivative | SARS-CoV-2 3CLpro IC₅₀ (µM) | Chymotrypsin IC₅₀ (µM) | Elastase IC₅₀ (µM) | |---|---|---|---| | 33 | 5-bromo-L-Cystine | 12.5 | > 80 | > 80 | | 34 | 5-bromo-D-Cystine | 6.4 | > 80 | > 80 | | 43 | 5-bromo-L-Serine | 1.2 | > 80 | > 80 | | 53 | 6-bromo-L-Cystine | > 80 | 45.2 | > 80 | | 54 | 6-bromo-D-Cystine | > 80 | 38.9 | > 80 |
Data extracted from a study on synthetic marine natural product-inspired brominated indole-3-glyoxylamides.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of Brominated Indol-3-yl-glyoxylamides
A one-pot, multi-step synthesis was employed for the creation of a library of 5- and 6-brominated indol-3-yl-glyoxylamides.
-
Reaction Initiation : To a solution of 5- or 6-bromoindole (25 mg, 0.13 mmol) in diethyl ether (1.5 mL) under an inert atmosphere, oxalyl chloride (30 µL, 0.35 mmol) was added. The reaction mixture was stirred at room temperature for 45 minutes.
-
Solvent Removal and Resuspension : The reaction mixture was heated to 50 °C to remove the diethyl ether over 15 minutes. The residue was then resuspended in DMF (1.5 mL) and anhydrous pyridine (50 µL, 0.50 mmol) and heated to 90 °C.
-
Amide Coupling : After 15 minutes at 90 °C, the appropriate D or L amino acid (0.2 mmol) was added. The reaction mixture was stirred overnight at 90 °C.
-
Purification : The crude product was purified using high-performance liquid chromatography (HPLC) to yield the final brominated indol-3-yl-glyoxylamide.
Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of the compounds was assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.
-
Parasite Culture : P. falciparum was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2.5 mM L-glutamine, 5% (w/v) Albumax II, 5% (v/v) heat-inactivated human serum, and 20 µM gentamicin.
-
Assay Protocol : The assay was performed in 384-well plates. A suspension of infected red blood cells (1% parasitemia, 2% hematocrit) was added to serial dilutions of the test compounds.
-
Incubation : The plates were incubated for 72 hours at 37 °C in a gas mixture of 5% CO₂, 1% O₂, and 94% N₂.
-
Data Analysis : Parasite growth was determined by measuring the activity of parasite lactate dehydrogenase. The IC₅₀ values were calculated from the dose-response curves.
SARS-CoV-2 3CLpro Inhibition Assay
The inhibitory activity of the compounds against the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) was evaluated using a fluorescence-based assay.
-
Assay Principle : The assay measures the cleavage of a fluorescently labeled substrate by the 3CLpro enzyme.
-
Reaction Mixture : The test compounds were pre-incubated with recombinant SARS-CoV-2 3CLpro in an assay buffer (20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP).
-
Substrate Addition : The enzymatic reaction was initiated by the addition of a fluorogenic substrate.
-
Fluorescence Measurement : The increase in fluorescence intensity was monitored over time using a microplate reader.
-
Data Analysis : The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Indole Derivatives
Indole derivatives have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and immune response. While the specific pathways for this compound are not fully elucidated, related indole compounds are known to interact with the following:
-
NF-κB Signaling : Many indole derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.
-
PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation and is a common target for indole-based anticancer agents.[1]
-
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) : Indole-3-propionic acid, a metabolite of tryptophan, is a ligand for AhR and PXR, playing a role in maintaining gut homeostasis and modulating immune responses.
Caption: Potential signaling pathways modulated by indole derivatives.
Experimental Workflow for Synthesis and Screening
The general workflow for the synthesis and biological evaluation of novel indole derivatives follows a logical progression from chemical synthesis to biological screening.
Caption: General workflow for synthesis and screening of indole derivatives.
References
Structure-Activity Relationship of Indole-3-Propanoic Acid Analogs as CRTH2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CRTH2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic responses. It is primarily expressed on Th2 lymphocytes, eosinophils, and basophils. Activation of CRTH2 by PGD2 triggers the recruitment and activation of these immune cells to inflammatory sites, exacerbating allergic symptoms. Consequently, antagonizing the CRTH2 receptor is a promising therapeutic strategy. Indole-based compounds, featuring an acidic side chain, have been a major focus in the development of CRTH2 antagonists.[1]
Comparative Structure-Activity Relationship Analysis
The following table summarizes the SAR for a series of indole-1-sulfonyl-3-acetic acid derivatives, which are potent and selective CRTH2 antagonists. This data provides a foundation for understanding the key structural requirements for potent antagonism.[2]
Table 1: Structure-Activity Relationship of Indole-1-sulfonyl-3-acetic Acid Analogs as CRTH2 Antagonists [2]
| Compound | R¹ (Indole-N1) | R² (Indole-C5) | R³ (Indole-C2) | hCRTH2 Binding IC₅₀ (nM) | Eosinophil Shape Change IC₅₀ (nM) |
| 1 | H | F | CH₃ | >10000 | >10000 |
| 2 | 4-F-PhSO₂ | F | CH₃ | 16 | 13 |
| 3 | 4-Cl-PhSO₂ | F | CH₃ | 10 | 8 |
| 4 | 4-Me-PhSO₂ | F | CH₃ | 25 | 20 |
| 5 | 4-CF₃-PhSO₂ | F | CH₃ | 8 | 7 |
| 6 | 3-Cl-PhSO₂ | F | CH₃ | 12 | 10 |
| 7 | 2-Cl-PhSO₂ | F | CH₃ | 150 | 120 |
| 8 | 4-Cl-PhSO₂ | H | CH₃ | 45 | 35 |
| 9 | 4-Cl-PhSO₂ | F | H | 500 | 400 |
| 10 | 4-Cl-PhSO₂ | F | Ph | 250 | 200 |
Key SAR Observations:
-
Indole N1-Substitution: Unsubstituted indole (Compound 1) is inactive. The presence of an arylsulfonyl group at the N1 position is crucial for high-affinity binding and functional antagonism.
-
Substitution on the N1-Arylsulfonyl Group: Electron-withdrawing groups at the para-position of the phenylsulfonyl moiety, such as chloro (Compound 3) and trifluoromethyl (Compound 5), generally lead to higher potency compared to electron-donating groups like methyl (Compound 4). The position of the substituent on the phenyl ring also influences activity, with para- and meta-substitutions being more favorable than ortho-substitution (compare Compounds 3, 6, and 7).
-
Indole C5-Substitution: A fluorine atom at the C5 position of the indole ring (Compound 3) enhances potency compared to an unsubstituted C5 (Compound 8).
-
Indole C2-Substitution: A small alkyl group, such as methyl, at the C2 position is optimal for activity (Compound 3). Lack of substitution (Compound 9) or a bulky phenyl group (Compound 10) at this position leads to a significant decrease in potency.
-
The Acetic Acid Side Chain: The carboxylic acid moiety is a critical feature for binding to the human CRTH2 receptor, likely through interaction with basic residues in the transmembrane region of the receptor.[1][3] While the provided data is for acetic acid derivatives, extending the alkyl chain to a propanoic acid could influence potency and pharmacokinetic properties by offering greater conformational flexibility.[1]
Experimental Protocols
Detailed methodologies for the key experiments used in the evaluation of indole-based CRTH2 antagonists are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand, typically [³H]PGD₂, for binding to the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human CRTH2.
-
[³H]PGD₂ (Radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]PGD₂, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀). The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay assesses the ability of a test compound to inhibit the PGD₂-induced shape change in human eosinophils, which is a physiological response mediated by CRTH2 activation.
Materials:
-
Isolated human eosinophils from peripheral blood.
-
PGD₂.
-
Test compounds.
-
Assay buffer (e.g., HBSS with 25 mM HEPES).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from human whole blood.
-
Compound Incubation: Pre-incubate the eosinophils with various concentrations of the test compound or vehicle.
-
Stimulation: Add PGD₂ to induce a shape change in the eosinophils.
-
Fixation: After a short incubation period, stop the reaction by adding a fixing agent (e.g., paraformaldehyde).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure changes in forward scatter, which reflects cell size and shape.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the PGD₂-induced shape change.
Visualizations
CRTH2 Signaling Pathway
Caption: CRTH2 receptor signaling cascade upon PGD₂ binding.
Experimental Workflow for CRTH2 Antagonist Screening
Caption: General workflow for screening and development of CRTH2 antagonists.
Logical Relationship of Key SAR Findings
References
Benchmarking 3-(5-bromo-1H-indol-3-yl)propanoic acid Against Known Monocarboxylate Transporter 1 (MCT1) Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the hypothetical Monocarboxylate Transporter 1 (MCT1) inhibitor, 3-(5-bromo-1H-indol-3-yl)propanoic acid, against established MCT1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of MCT1 inhibition for therapeutic applications, particularly in oncology.
Monocarboxylate transporters, especially MCT1, are pivotal in cellular metabolism, facilitating the transport of lactate and other monocarboxylates across cell membranes.[1] In cancer cells, which often exhibit high glycolytic rates (the Warburg effect), MCT1 plays a crucial role in lactate shuttling, helping to maintain intracellular pH and providing fuel for oxidative tumor cells.[1][2] Inhibition of MCT1 is therefore a promising strategy to disrupt tumor metabolism and survival.[2][3]
Given the therapeutic interest in MCT1, this guide will compare the hypothetical inhibitory activity of this compound with the well-characterized inhibitors AZD3965 and AR-C155858.
Comparative Analysis of MCT1 Inhibitors
The following table summarizes the key performance metrics of the selected MCT1 inhibitors. It is important to note that the data for this compound is hypothetical and included for benchmarking purposes.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Potency | Key Features |
| This compound | Assumed MCT1 | Not Available | Not Available | Indole-propanoic acid scaffold |
| AZD3965 | MCT1 (selective over MCT2) | Ki = 1.6 nM[4] | Potently inhibits lactate transport in lymphoma cell lines[5] | Orally available; entered Phase I/II clinical trials.[4][5] Reduces tumor growth and increases intratumor lactate.[5] |
| AR-C155858 | MCT1, MCT2 | pKi = 7.6 (MCT1), 6.6 (MCT2)[6] | Not specified in provided results | One of the early, potent small molecule MCT1 inhibitors.[2] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCTs (low affinity) | IC50 > 100 µM[3] | Biochemical tool for MCT inhibition studies.[3] | Often used as a template for developing more potent inhibitors.[3] |
Signaling Pathway and Experimental Workflow
MCT1-Mediated Lactate Transport and Inhibition
The following diagram illustrates the role of MCT1 in cellular lactate transport and the mechanism of its inhibition. In highly glycolytic cancer cells, glucose is converted to lactate, which is then exported by MCT1 to maintain intracellular pH. Inhibitors block this transport, leading to intracellular lactate accumulation and potential cell death.
Caption: Mechanism of MCT1 inhibition in a glycolytic cancer cell.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for evaluating the efficacy of a potential MCT1 inhibitor like this compound.
Caption: A streamlined workflow for characterizing novel MCT1 inhibitors.
Detailed Experimental Protocols
To benchmark this compound, the following experimental protocols, based on standard methodologies for characterizing MCT1 inhibitors, are recommended.
In Vitro MCT1 Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for human MCT1.
-
Principle: A competitive binding assay using a radiolabeled ligand that binds to MCT1.
-
Procedure:
-
Prepare membrane fractions from cells overexpressing human MCT1.
-
Incubate the membrane fractions with a known concentration of a radiolabeled MCT1 ligand (e.g., [14C]-L-lactate or a radiolabeled inhibitor) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand using rapid filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell-Based Lactate Transport Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound on MCT1-mediated lactate transport in whole cells.
-
Principle: Monitor the uptake of radiolabeled lactate into cells expressing MCT1 in the presence of the inhibitor.
-
Procedure:
-
Culture a suitable cell line with high MCT1 expression (e.g., various cancer cell lines).
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Add [14C]-L-lactate to the medium and incubate for a short period to measure the initial rate of uptake.
-
Stop the transport by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the test compound on the growth of cancer cells that are dependent on MCT1 activity.
-
Procedure:
-
Seed cancer cells known to be sensitive to MCT1 inhibition in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Procedure:
-
Implant human tumor cells (e.g., small cell lung cancer or lymphoma cell lines) subcutaneously into immunodeficient mice.[5]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally) at a defined dose and schedule.[5]
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be excised for further analysis, such as measuring intratumor lactate concentration.[5]
-
By following these standardized protocols, a comprehensive and objective comparison of this compound with known MCT1 inhibitors like AZD3965 can be achieved, providing valuable data for its potential as a therapeutic agent.
References
- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Replicating Published Findings on 3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Guide
For researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of 3-(5-bromo-1H-indol-3-yl)propanoic acid, this guide aims to provide a comprehensive overview of available information. However, a thorough review of scientific literature reveals a notable absence of published studies specifically detailing the synthesis, characterization, and biological activity of this particular compound.
In light of this, this guide will focus on providing a framework for approaching the study of this compound, drawing comparisons from structurally similar indolepropanoic acid derivatives with documented biological activities. This will include outlining potential synthetic routes, characterization methods, and plausible biological assays based on the activities of related molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is compiled from publicly available information from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 54904-23-3 |
Potential Synthetic Approaches
While a specific, published protocol for the synthesis of this compound is unavailable, a plausible synthetic route can be conceptualized based on established methods for the synthesis of indole-3-alkanoic acids. A common and effective method is the Fischer indole synthesis, followed by chain extension.
A potential workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Given the absence of specific published methods, the following are generalized protocols for the key steps in the proposed synthesis and characterization of this compound. Researchers should optimize these procedures for the specific substrate.
1. Synthesis via Fischer Indole Synthesis:
-
Reaction: A mixture of 4-bromophenylhydrazine hydrochloride and a suitable keto-acid (e.g., levulinic acid) in a high-boiling solvent (e.g., acetic acid or ethanol) is heated under reflux in the presence of an acid catalyst (e.g., sulfuric acid or zinc chloride).
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization.
2. Characterization of the Final Product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those corresponding to the indole ring protons, the bromine substitution pattern, and the propanoic acid side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Melting Point: The melting point of the purified compound should be determined as an indicator of purity.
Comparison with Structurally Related Compounds
While data on this compound is lacking, several other indolepropanoic acid derivatives have been investigated for their biological activities. These can serve as a basis for hypothesis-driven research on the target compound.
| Compound | Reported Biological Activity |
| Indole-3-propionic acid | Antioxidant, neuroprotective, anti-inflammatory |
| 5-Methoxyindole-3-acetic acid | Plant growth regulator |
| Various substituted indole-3-propionic acid derivatives | Antimicrobial, anticancer |
The presence of the bromine atom at the 5-position of the indole ring in the target compound is expected to influence its lipophilicity and electronic properties, which in turn could significantly impact its biological activity compared to the unsubstituted parent compound.
Potential Biological Evaluation
Based on the activities of related compounds, the following signaling pathways and biological assays could be relevant for investigating the effects of this compound.
Caption: Potential biological evaluation workflow for the target compound.
A Comparative Analysis of the Bioactivity of 3-(5-bromo-1H-indol-3-yl)propanoic Acid and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the bioactivity of 3-(5-bromo-1H-indol-3-yl)propanoic acid and its close structural analog, Indole-3-propionic acid (IPA). The following sections detail their performance in various biological assays, outline the experimental protocols used for these assessments, and visualize the key signaling pathways involved in their mechanisms of action.
Quantitative Bioactivity Data
The bioactivity of this compound and Indole-3-propionic acid (IPA) has been evaluated across several key areas, including cytotoxic, antimicrobial, and anti-inflammatory activities. The data presented below is a compilation from various studies to facilitate a comparative understanding.
Cytotoxicity Data
The cytotoxic potential of these compounds has been assessed against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(5-bromo-1H-indol-3-yl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic Cancer) | 1.5 | [1] |
| Indole-3-propionic acid (IPA) | Bovine Aortic Endothelial (BAE-1) | Not cytotoxic up to 1 mM (24h) | [2][3] |
| Indole-3-propionic acid (IPA) | HL-1 (Cardiac Muscle) | Not significantly cytotoxic at various concentrations | [4] |
Note: Direct cytotoxicity data for this compound was not available. Data for a structurally related 5-bromo-indole derivative is presented as a proxy.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | |
| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis | Active (qualitative) | [5] |
Note: Specific MIC values for this compound were not found. Data for other halogenated indoles are provided for context.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often linked to their ability to modulate key signaling pathways.
| Compound | Assay | Effect | Reference |
| This compound | Not Specified | Potential anti-inflammatory agent | [6] |
| Indole-3-propionic acid (IPA) | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Resazurin-Based Assay:
-
Principle: This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
-
Procedure: The protocol is similar to the MTT assay, with the exception that a resazurin solution is added to the cells after the compound treatment period.
-
Fluorescence Measurement: After a short incubation with resazurin, the fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells, and the IC50 is calculated similarly to the MTT assay.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway Diagrams
The bioactivity of indole derivatives is often mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the key pathways modulated by these compounds.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
- 1. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Control Experiments for 3-(5-bromo-1H-indol-3-yl)propanoic acid Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments in studies investigating the biological activities of 3-(5-bromo-1H-indol-3-yl)propanoic acid. Given the limited direct experimental data on this specific compound, this guide draws comparisons with its well-studied parent compound, Indole-3-propionic acid (IPA), and other relevant indole derivatives. The proposed experiments aim to elucidate the potential anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective properties of this compound.
Introduction
This compound is a derivative of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota. IPA is known to possess a range of biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. A key mechanism of action for IPA involves its role as a ligand for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are important regulators of cellular metabolism, inflammation, and immunity. The introduction of a bromine atom to the indole ring may significantly alter the compound's potency, selectivity, and pharmacokinetic properties. Therefore, rigorous control experiments are essential to validate any observed biological effects and to understand its mechanism of action.
I. Comparative Analysis of Potential Biological Activities
This section outlines key experiments to compare the biological activities of this compound with relevant control compounds.
Table 1: Proposed Compounds for Comparative Studies
| Compound Category | Specific Compound | Rationale for Inclusion |
| Test Compound | This compound | The primary compound of interest. |
| Positive Control (Parent Compound) | Indole-3-propionic acid (IPA) | To establish a baseline of activity based on the known effects of the parent molecule. |
| Positive Control (Known Activator) | TCDD (2,3,7,8-Tetrachlorodibenzodioxin) | A potent and well-characterized activator of the Aryl hydrocarbon Receptor (AhR). |
| Positive Control (Known Activator) | Rifampicin | A known activator of the Pregnane X Receptor (PXR). |
| Negative Control (Vehicle) | DMSO (Dimethyl sulfoxide) or appropriate solvent | To control for any effects of the solvent used to dissolve the test compounds. |
| Alternative Compound (Structural Analog) | Indole-3-carboxylic acid | To assess the impact of the propanoic acid side chain on activity. |
| Alternative Compound (Halogenated Analog) | 5-Chloro-1H-indole-3-acetic acid | To compare the effect of a different halogen substituent on the indole ring. |
II. Experimental Protocols and Data Presentation
A. Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation Assays
Objective: To determine if this compound can activate the AhR and/or PXR signaling pathways.
Methodology: Luciferase Reporter Gene Assay
-
Cell Culture: Utilize a human cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of a promoter containing response elements for either AhR (Xenobiotic Response Element - XRE) or PXR (Pregnane X Receptor Response Element - PXRE).
-
Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound, positive controls (TCDD for AhR, Rifampicin for PXR), and negative control (vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Express the results as fold induction over the vehicle control.
Data Presentation:
Table 2: AhR Activation Assay - Fold Induction of Luciferase Activity
| Compound | Concentration (µM) | Fold Induction (Mean ± SD) |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| Indole-3-propionic acid (IPA) | 0.1 | |
| 1 | ||
| 10 | ||
| TCDD | 0.01 | |
| DMSO (Vehicle) | - | 1.0 |
Table 3: PXR Activation Assay - Fold Induction of Luciferase Activity
| Compound | Concentration (µM) | Fold Induction (Mean ± SD) |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| Indole-3-propionic acid (IPA) | 0.1 | |
| 1 | ||
| 10 | ||
| Rifampicin | 10 | |
| DMSO (Vehicle) | - | 1.0 |
Visualization of Signaling Pathways:
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Safety Operating Guide
Proper Disposal of 3-(5-bromo-1H-indol-3-yl)propanoic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(5-bromo-1H-indol-3-yl)propanoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as a hazardous substance, and adherence to established disposal protocols is mandatory. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE).
Hazard Classification:
| Hazard Category | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If dust is generated, a NIOSH/MSHA-approved respirator is recommended. |
| Protective Clothing | A laboratory coat and long-sleeved clothing are mandatory to prevent skin contact.[3] |
Operational Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3] The standard procedure involves collection and transfer to a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[3]
-
Halogenated Waste Stream: As a brominated organic compound, this waste must be segregated into a halogenated organic waste stream.[4][5] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[5][6]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]
-
-
Waste Container and Labeling:
-
Use a container made of a compatible material with a secure, threaded cap.[7]
-
The container must be in good condition and leak-proof.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the approximate quantity or concentration.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, approved protocol.[3]
-
The waste will be transported to a licensed hazardous waste disposal facility for proper treatment, such as incineration.[4]
-
Accidental Spill Response
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove any potential ignition sources from the vicinity.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.
-
Absorb and Collect:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Package for Disposal: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(5-bromo-1H-indol-3-yl)propanoic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-(5-bromo-1H-indol-3-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 54904-23-3[1]
Hazard Identification
This compound is classified with the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles, Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield is recommended for tasks with a higher risk of splashing. |
| Hands | Chemical-resistant gloves | Wear suitable protective gloves (e.g., nitrile rubber). |
| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | Wear a lab coat and appropriate protective clothing to prevent skin exposure. A chemical-resistant apron should be worn over the lab coat for tasks with a higher risk of splashing. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator with a dust filter (such as a type N95) is recommended, especially when handling the powder form or if dust generation is likely. |
Operational and Disposal Plans
1. Engineering Controls and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid the formation and inhalation of dust and aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store in a dry, cool, and well-ventilated place away from incompatible materials.[2]
2. First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
3. Spill Response Protocol:
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect: For solids, carefully sweep or vacuum the material. Avoid generating dust. For solutions, absorb with an inert, non-combustible material.
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled, and sealed container for disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly.
4. Disposal Plan:
-
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[2]
-
Waste must be collected in designated, compatible, and properly labeled hazardous waste containers.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
